molecular formula C8H7BrO3 B2496980 2-Bromo-6-hydroxy-4-methoxybenzaldehyde CAS No. 861668-41-9

2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B2496980
CAS No.: 861668-41-9
M. Wt: 231.045
InChI Key: WZYSSGJTZNNOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.045. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-hydroxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-hydroxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYSSGJTZNNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Properties, Stability, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from chemical suppliers, extrapolates from the known properties of its isomers, and applies fundamental principles of organic chemistry to provide a comprehensive profile. We will delve into its chemical and physical properties, stability considerations, potential synthetic routes, and its likely reactivity, offering a predictive framework for its application in research and development.

Molecular Identity and Physicochemical Characteristics

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromo, a hydroxyl, a methoxy, and a formyl (aldehyde) group. The specific arrangement of these groups dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.

Caption: Molecular structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Table 1: Physicochemical Properties of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and Its Isomers

Property2-Bromo-6-hydroxy-4-methoxybenzaldehyde2-Bromo-3-hydroxy-4-methoxybenzaldehyde2-Bromo-5-hydroxy-4-methoxybenzaldehyde6-Bromo-2-hydroxy-3-methoxybenzaldehyde
CAS Number 861668-41-9[1][2][3]2973-58-2[4][5][6][7]2973-59-3[8][9][10][11]20035-41-0[12][13]
Molecular Formula C₈H₇BrO₃[1][3]C₈H₇BrO₃[5][6][7]C₈H₇BrO₃[8][9]C₈H₇BrO₃[12]
Molecular Weight 231.04 g/mol [1]231.04 g/mol [4][5][6][7]231.04 g/mol [8][9]231.043 g/mol [12]
Appearance White to yellow powder or crystals[3]Off-White Solid[5][14]White to off-white crystalline powder[8]Not specified
Melting Point Not specified202-207 °C[4][5]≤ 95 °C[8]102-105 °C[13] or 103 °C[12]
Storage Conditions Inert atmosphere, 2-8°C[1][3]Keep in dark place, Sealed in dry, Room Temperature[5][14]0-8 °C[8]Not specified

The significant variation in melting points among the isomers underscores the critical role of substituent placement on the crystal lattice energy and intermolecular interactions, such as hydrogen bonding.

Proposed Synthesis Workflow

A logical precursor for this synthesis is 2-hydroxy-4-methoxybenzaldehyde. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups are crucial. Both are ortho-, para-directing and activating. The hydroxyl group is a stronger activator than the methoxy group. The position ortho to the powerful hydroxyl group (C6) and meta to the methoxy group is sterically accessible and electronically favored for electrophilic substitution.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Product 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Bromination Electrophilic Bromination 2-hydroxy-4-methoxybenzaldehyde->Bromination Product 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Bromination->Product Reagents N-Bromosuccinimide (NBS) Solvent (e.g., CH₂Cl₂) Room Temperature Reagents->Bromination

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Electrophilic Bromination

  • Dissolution: Dissolve the starting material, 2-hydroxy-4-methoxybenzaldehyde, in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and higher selectivity.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

This protocol is a generalized procedure; optimization of solvent, temperature, and reaction time may be necessary to achieve high yield and purity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the key features in various spectroscopic analyses can be predicted based on the functional groups present:

  • ¹H NMR: Expect distinct signals for the two aromatic protons, the aldehyde proton (downfield, ~10 ppm), the phenolic hydroxyl proton (variable, may be broad), and the methoxy protons (~3.9 ppm).

  • ¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to oxygen, bromine, and the aldehyde), and the methoxy carbon (~56 ppm) would be characteristic.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (~3300 cm⁻¹), a sharp C=O stretch from the aldehyde (~1680 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretches for the ether and phenol, and a C-Br stretch in the fingerprint region. The IR spectrum of 3-hydroxybenzaldehyde shows characteristic peaks that can be used as a reference.[15][16][17]

  • Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive feature for confirming the presence of a single bromine atom.

Chemical Reactivity and Stability

The reactivity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is governed by the interplay of its four functional groups.

Reactivity_Pathways Molecule 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde Aldehyde Aldehyde Group (Formyl) Molecule->Aldehyde Site Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Site Hydroxyl Phenolic -OH Molecule->Hydroxyl Site Bromo Bromo Group Molecule->Bromo Site Oxidation Oxidation (-> Carboxylic Acid) Aldehyde->Oxidation Reduction Reduction (-> Alcohol) Aldehyde->Reduction Nucleophilic_Add Nucleophilic Addition (e.g., Wittig, Grignard) Aldehyde->Nucleophilic_Add EAS Further Electrophilic Aromatic Substitution Aromatic_Ring->EAS Deprotonation Deprotonation/Alkylation (O-Alkylation) Hydroxyl->Deprotonation Cross_Coupling Cross-Coupling (e.g., Suzuki, Stille) Bromo->Cross_Coupling

Caption: Key reactivity sites and potential reaction pathways.

  • Aldehyde Group: This group is the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the substituents on the ring. The electron-donating hydroxyl and methoxy groups tend to decrease reactivity towards nucleophiles compared to unsubstituted benzaldehyde, while the electron-withdrawing bromine atom slightly enhances it.[18][19] Common reactions include:

    • Oxidation: Easily oxidized to the corresponding carboxylic acid.[20]

    • Reduction: Can be reduced to a benzyl alcohol using agents like sodium borohydride.

    • Nucleophilic Addition: Undergoes reactions like Wittig olefination[21], aldol condensation, and Grignard reactions.

  • Aromatic Ring & Bromo Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[22] This is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[22]

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide can act as a nucleophile in O-alkylation or O-acylation reactions. It also strongly influences the electronic properties of the ring, activating it towards further electrophilic substitution.

Stability Profile:

  • Oxidative Stability: Phenolic aldehydes can be susceptible to oxidation, especially in the presence of air and light, or under basic conditions which can lead to the formation of colored degradation products.[23][24][25] The aldehyde group can be oxidized to a carboxylic acid.

  • Storage: Based on supplier recommendations for the target compound and its isomers, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is advisable to minimize degradation.[1][3]

Potential Applications in Research and Drug Development

While direct applications of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde are not documented, the utility of its isomers and related structures provides a strong indication of its potential.

  • Synthetic Intermediate: Its multifunctional nature makes it a valuable building block. The aldehyde can be used to construct larger molecules, the phenol can be modified, and the bromo group allows for complex C-C bond formations. Brominated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[22][26][27]

  • Drug Discovery Scaffold: Substituted benzaldehydes are present in many biologically active compounds and are used in the synthesis of various heterocyclic systems with therapeutic potential.[28][29][30][31] For instance, the isomer 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exhibit potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[32] Another isomer is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor for treating Alzheimer's disease.[10] Isomers have also been used as starting materials in the total synthesis of natural products like (±)-codeine.[4][5][14]

Safety and Handling

Based on supplier safety data, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde should be handled with care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][3]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1][3]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) from the supplier.

References

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

  • 6-Bromo-2-Hydroxy-3-Methoxybenzaldehyde 99.0%(GC). Pure Synth. [Link]

  • Chiavarino, B., et al. IRMPD Spectra of Protonated Hydroxybenzaldehydes: Evidence of Torsional Barriers in Carboxonium Ions. I.R.I.S.. [Link]

  • The Role of Brominated Aromatic Compounds in Advanced Material Synthesis: A Focus on Benzo[c]fluorene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Martinez, M. Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Org Chem Ind J, 17(1):004 (2023). TSI Journals. [Link]

  • Write the correct order of reactivity of substituted benzaldehydes. Filo. [Link]

  • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Chemsrc. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem. [Link]

  • Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. ACS Publications. [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. [Link]

  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Auctorres. [Link]

  • IR spectral and structural changes caused by the conversion of 3-hydroxybenzaldehyde into the oxyanion. PubMed. [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. [Link]

  • 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Chongqing Chemdad Co.,Ltd. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. [Link]

  • Method for the bromination of aromatic compound.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. PMC. [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. MDPI. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

Sources

A Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9), a substituted aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, plausible synthetic pathways, and critical safety and handling protocols. By examining the compound's structural features—an ortho-brominated phenol with an aldehyde functionality—this guide offers insights into its potential applications as a versatile intermediate in organic synthesis and drug discovery, drawing parallels with structurally related isomers. This paper is intended for researchers, chemists, and professionals in drug development seeking a detailed, practical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative. The specific arrangement of its functional groups—a hydroxyl and a bromine atom ortho to the aldehyde group, and a methoxy group para to the hydroxyl—makes it a reactive and versatile intermediate for further chemical modification.

Molecular Structure

The molecular structure consists of a benzene ring substituted with bromo, hydroxyl, methoxy, and formyl (aldehyde) groups. Its unique substitution pattern is a key determinant of its chemical reactivity.

Caption: Molecular Structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Physicochemical Data

The key identifiers and properties of this compound are summarized below. These data are essential for laboratory use, including reaction planning and safety assessments.

PropertyValueSource
CAS Number 861668-41-9[1][2]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
SMILES COC1=CC(=C(C(=C1)Br)C=O)O[1]
Appearance Data not available; isomers are typically white to off-white or light yellow crystalline powders.[3][4]
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is not widely published, a plausible and efficient route can be extrapolated from established methodologies for related isomers, such as the bromination of substituted hydroxybenzaldehydes.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct approach involves the electrophilic aromatic substitution of a suitable precursor, likely 3-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C2 and C6) are highly activated. The position between the two groups (C4) is sterically hindered. Therefore, bromination is expected to occur at the C2 or C6 position.

Causality of Experimental Choices:

  • Brominating Agent : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are common choices. NBS is often preferred as it is a solid, easier to handle, and can provide a slow, controlled release of electrophilic bromine, minimizing over-bromination side reactions.[5]

  • Solvent : A non-polar, aprotic solvent like chloroform or dichloromethane is ideal.[5][6] These solvents dissolve the reactants without participating in the reaction and facilitate easy workup.

  • Temperature Control : The reaction is typically conducted at low temperatures (e.g., 0°C) or room temperature to control the reaction rate and selectivity, preventing the formation of undesired poly-brominated byproducts.[6]

Experimental Protocol (Hypothetical)
  • Dissolution : Dissolve the precursor, 3-hydroxy-5-methoxybenzaldehyde, in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Cool the solution to 0°C in an ice bath to moderate the reaction rate.

  • Reagent Addition : Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in the same solvent to the stirred mixture. The slow addition is critical to maintain control over the exothermic reaction and enhance regioselectivity.

  • Reaction Monitoring : Allow the reaction to stir for a designated period (e.g., 30-60 minutes), monitoring its progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification : Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified using column chromatography on silica gel to isolate the desired 2-Bromo-6-hydroxy-4-methoxybenzaldehyde isomer.

Caption: Proposed workflow for the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Applications in Research and Drug Development

Due to its array of functional groups, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde serves as a highly valuable building block in synthetic organic chemistry. Each functional group offers a handle for distinct chemical transformations:

  • The aldehyde group can undergo reactions such as oxidation, reduction, and condensation.

  • The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitutions.

  • The aryl bromide is a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

  • The methoxy group is generally stable but can be cleaved under harsh conditions if required.

While specific applications for this exact isomer are not extensively documented in public literature, the utility of its structural motifs is well-established through studies of its isomers. For instance, the related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a known intermediate in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[7] Another isomer has been investigated for its anti-inflammatory effects by suppressing key signaling pathways.[8]

These examples underscore the potential of the benzaldehyde core, substituted with bromo, hydroxy, and methoxy groups, to serve as a scaffold in the development of biologically active molecules.[4][9] Researchers can leverage 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in the synthesis of novel compounds for screening in various therapeutic areas, including neurodegenerative diseases and inflammation.[8][10]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is derived from supplier safety data.[1]

Hazard Identification and Precautionary Measures
Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Health Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards Data not specified, but related compounds can be toxic to aquatic life.[7][11]P273: Avoid release to the environment.
Recommended Laboratory Practices
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a chemical intermediate with significant potential for complex organic synthesis. Its well-defined molecular structure, characterized by multiple reactive functional groups, makes it an attractive starting material for constructing novel molecular architectures. While direct applications are still emerging, the established utility of its isomers in pharmaceutical development strongly suggests its value for researchers in medicinal chemistry and materials science. Adherence to stringent safety protocols is essential when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

  • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Achmem.
  • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | CAS#:861668-41-9. Chemsrc.
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2. Sigma-Aldrich.
  • 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR. Sigma-Aldrich.
  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety D
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068. PubChem.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Chem-Impex.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com.
  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Exploring 2-Bromo-5-(hydroxy)
  • Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
  • 2-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE | CAS 2973-59-3. Molbase.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • 2-Bromo-4-methoxybenzaldehyde, 98% 250 mg. Thermo Scientific Chemicals.
  • The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. Dakenchem.
  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2. ChemicalBook.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 - Properties. ChemicalBook.
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

Sources

Interpretation of 1H NMR spectrum for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. By synergizing theoretical principles with practical experimental protocols, this document serves as a technical resource for scientists engaged in synthesis, quality control, and drug development. We will deconstruct the spectrum by predicting chemical shifts, coupling constants, and signal multiplicities, explain the underlying electronic effects of each substituent, and provide a self-validating experimental workflow, including the critical D₂O exchange experiment for labile proton identification.

Introduction: The Molecular Subject

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure presents a unique arrangement of functional groups on a benzene ring, each exerting a distinct electronic influence. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, while the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance.[1][2] This electronic interplay creates a distinct magnetic environment for each proton, making ¹H NMR spectroscopy an ideal tool for its structural verification. Accurate interpretation of its spectrum is crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Theoretical Prediction of the ¹H NMR Spectrum

A proactive analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive approach is foundational to accurate spectral interpretation.

Structural Analysis and Proton Environments

The molecule possesses five distinct sets of protons, as illustrated below.

Caption: Structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde with proton environments labeled (a-e).

  • Hₐ (3H): Methoxy group protons (-OCH₃)

  • Hₑ (1H): Aldehyde proton (-CHO)

  • Hₔ (1H): Phenolic hydroxyl proton (-OH)

  • Hₐ & Hₑ: Two distinct aromatic protons on the benzene ring.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment.[3][4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift (to lower ppm).[1][2]

  • Aldehyde Proton (Hₑ): The aldehyde proton is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O bond cause significant deshielding.[5][6] This proton is expected to appear far downfield.

    • Predicted δ: 9.5 – 10.5 ppm.[7][8]

  • Hydroxyl Proton (Hₔ): The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[9][10] However, in this molecule, the hydroxyl group is ortho to the aldehyde group, leading to strong intramolecular hydrogen bonding. This H-bonding deshields the proton, shifting it significantly downfield.[11]

    • Predicted δ: 10.0 – 12.0 ppm (can be broad or sharp).

  • Methoxy Protons (Hₐ): These protons are on a carbon adjacent to an electronegative oxygen atom, which deshields them relative to alkyl protons.

    • Predicted δ: 3.8 – 4.2 ppm.[9][12]

  • Aromatic Protons (Hₑ and Hₐ): There are two protons on the aromatic ring at the C3 and C5 positions. Their chemical shifts are influenced by the additive effects of all four substituents.[13]

    • H-3 (Hₑ): This proton is ortho to the electron-withdrawing -CHO group and the electron-donating -OH group.

    • H-5 (Hₐ): This proton is ortho to the electron-donating -OCH₃ group and the electron-withdrawing -Br group. It is also para to the strongly withdrawing -CHO group.

    • The cumulative effect of these groups will result in two distinct signals in the aromatic region, typically between 6.0 and 8.0 ppm.[9] A precise prediction requires additive models, but we can anticipate two signals in this range.

Predicting Integration

The area under each NMR signal is proportional to the number of protons it represents.[14]

  • Hₐ (-OCH₃): 3H

  • Hₐ (Ar-H): 1H

  • Hₑ (Ar-H): 1H

  • Hₔ (-OH): 1H

  • Hₑ (-CHO): 1H

  • Expected Integration Ratio: 3 : 1 : 1 : 1 : 1

Predicting Multiplicity (Splitting)

Spin-spin coupling causes signals of non-equivalent neighboring protons to split. The splitting pattern is described by the n+1 rule, where n is the number of adjacent protons.[14] The magnitude of the splitting is the coupling constant, J, measured in Hertz (Hz).

  • Methoxy Protons (Hₐ): These three protons have no adjacent protons. Therefore, they will appear as a singlet (s) .

  • Aldehyde Proton (Hₑ): This proton is separated by four bonds from the nearest ring proton (H-3). While very weak long-range coupling is possible, it is often not resolved. It will appear as a singlet (s) .[8][15]

  • Hydroxyl Proton (Hₔ): Due to rapid chemical exchange with trace amounts of water or other labile protons, hydroxyl protons typically do not couple with neighboring protons and appear as a singlet (s) , which is often broad.[14][16]

  • Aromatic Protons (Hₑ and Hₐ): These two protons (H-3 and H-5) are separated by four bonds and are meta to each other. Meta coupling (⁴J) is typically small but observable in aromatic systems.[17][18] Each aromatic proton will be split by the other into a doublet (d) .

    • Predicted Coupling Constant: Jmeta = 2 – 3 Hz.[19][20]

Experimental Protocol for Spectrum Acquisition

Methodological rigor is essential for obtaining a high-quality, interpretable spectrum. This protocol is designed to be a self-validating system.

Workflow Overview

Caption: Experimental workflow for acquiring and validating the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-15 mg of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.[21][22] A higher concentration may be needed for less sensitive experiments but can cause line broadening.[22]

    • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).[23] Deuterated solvents are used to avoid large interfering signals from the solvent itself.[21]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Solid particles will degrade spectral quality.

    • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[16][24]

  • Initial Spectrum Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum according to standard instrument procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange Experiment:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the sample.[25][26]

    • Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons.

    • Re-acquire the ¹H NMR spectrum using the same parameters as the initial acquisition.

    • Principle of Validation: Labile protons, such as the one in the -OH group, will exchange with deuterium from the D₂O.[27][28] Since deuterium is not observed in a ¹H NMR experiment, the signal corresponding to the labile proton will disappear or significantly diminish in the second spectrum, providing unambiguous identification.[24][25]

Interpreting the ¹H NMR Spectrum: A Guided Analysis

This section provides a detailed interpretation based on the theoretical predictions.

Data Summary

The expected signals in the ¹H NMR spectrum are summarized in the table below.

Signal LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₑ Aldehyde (-CHO)9.5 – 10.5Singlet (s)N/A1H
Hₔ Hydroxyl (-OH)10.0 – 12.0Broad Singlet (s)N/A1H
Hₑ, Hₐ Aromatic (Ar-H)6.0 – 8.0Doublet (d)Jmeta ≈ 2-32H (1H each)
Hₐ Methoxy (-OCH₃)3.8 – 4.2Singlet (s)N/A3H
Signal-by-Signal Breakdown
  • The Downfield Region (δ > 9.0 ppm):

    • Signal 1 (δ ≈ 11.0 ppm, broad singlet, 1H): This signal is assigned to the hydroxyl proton (Hₔ) . Its significant downfield shift is a direct consequence of strong intramolecular hydrogen bonding with the ortho-aldehyde group. Upon performing the D₂O exchange, this peak will disappear, confirming its assignment.[26][28]

    • Signal 2 (δ ≈ 9.8 ppm, sharp singlet, 1H): This sharp singlet is characteristic of an aldehyde proton (Hₑ) . Its position in the far downfield region is due to the powerful deshielding effect of the carbonyl group.[7][8] This signal will remain unchanged after the D₂O shake.

  • The Aromatic Region (δ 6.0 - 8.0 ppm):

    • Signal 3 & 4 (e.g., δ ≈ 7.0 and 6.8 ppm, two doublets, 1H each): These two signals are the aromatic protons (Hₑ and Hₐ) . Their multiplicity as doublets is the key identifying feature, arising from mutual meta-coupling. The measured coupling constant for both doublets should be identical and in the range of 2-3 Hz.[17][19] The relative chemical shifts of H-3 and H-5 depend on the complex balance of shielding and deshielding from the four different substituents.

  • The Upfield Region (δ < 5.0 ppm):

    • Signal 5 (δ ≈ 4.0 ppm, sharp singlet, 3H): This intense singlet, integrating to three protons, is unequivocally assigned to the methoxy group protons (Hₐ) . It is a singlet because there are no protons on the adjacent atom (oxygen).[9][29]

The Logic of Interpretation

G cluster_signals Signal Analysis cluster_interp Interpretation & Validation start ¹H NMR Spectrum signal1 Signal @ ~11.0 ppm Integration: 1H Multiplicity: Broad Singlet start->signal1 signal2 Signal @ ~9.8 ppm Integration: 1H Multiplicity: Singlet start->signal2 signal3 Signals @ ~6.8-7.0 ppm Integration: 1H + 1H Multiplicity: Two Doublets start->signal3 signal4 Signal @ ~4.0 ppm Integration: 3H Multiplicity: Singlet start->signal4 interp1 {Disappears with D₂O? | Yes → Hydroxyl (-OH)} signal1->interp1 interp2 {Characteristic Aldehyde Region | Yes → Aldehyde (-CHO)} signal2->interp2 interp3 {Meta-Coupling (J ≈ 2-3 Hz)? | Yes → Aromatic Protons} signal3->interp3 interp4 {Shielded by Oxygen? | Yes → Methoxy (-OCH₃)} signal4->interp4 final Final Structure Confirmed interp1->final interp2->final interp3->final interp4->final

Caption: Logical flowchart for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde provides a rich dataset for structural confirmation. Each functional group imparts a characteristic and predictable signature on the spectrum. The aldehyde and intramolecularly hydrogen-bonded hydroxyl protons are found at very low field (>9.5 ppm), the two meta-coupled aromatic protons appear as distinct doublets, and the methoxy group gives rise to a sharp singlet at around 4.0 ppm. By combining a theoretical understanding of substituent effects with a rigorous experimental approach, particularly the use of D₂O exchange for validation, researchers can interpret the spectrum with high confidence, ensuring the structural integrity of this valuable chemical entity.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 15, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Bradley, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. The NMR Blog. [Link]

  • Spectroscopy World. (2024, October 2). #spectroscopy 1H NMR #coupling constant [Video]. YouTube. [Link]

  • Clark, J. (n.d.). ¹H proton nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved February 15, 2026, from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]

  • D'Auria, M., & Racioppi, R. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(9), 16456–16489. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved February 15, 2026, from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 15, 2026, from [Link]

  • JoVE. (n.d.). Video: Proton (¹H) NMR: Chemical Shift. Retrieved February 15, 2026, from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 15, 2026, from [Link]

  • Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. Analytical Chemistry, 91(17), 11388–11395. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved February 15, 2026, from [Link]

  • University of Puget Sound. (n.d.). ¹H NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 15, 2026, from [Link]

  • Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. ResearchGate. [Link]

  • Reddit. (2025, May 27). Phenol OH Proton NMR Question. r/chemhelp. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 15, 2026, from [Link]

  • Clark, J. (n.d.). low/high resolution ¹H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Tormena, C. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2236–2243. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 15, 2026, from [Link]

  • Clark, J. (n.d.). proton ¹H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Guide. (2023, January 12). ¹H NMR - Chemical Shift CHEAT CODES (Part 3) [Video]. YouTube. [Link]

  • OChem Explained. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • University of Oxford. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes. (n.d.). Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved February 15, 2026, from [Link]

Sources

Melting point and physical characteristics of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

[1]

Executive Summary & Compound Profile

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) is a highly functionalized aromatic aldehyde used primarily as a scaffold in the synthesis of resorcylic acid lactones, benzofurans, and bioactive natural product analogs.[1] Its unique substitution pattern—featuring a bromine atom, a hydroxyl group, and a methoxy group arranged around an aldehyde core—imparts specific electronic and steric properties that are critical for regioselective downstream modifications.

Chemical Identity
ParameterDetail
IUPAC Name 2-Bromo-6-hydroxy-4-methoxybenzaldehyde
CAS Number 861668-41-9
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
SMILES COC1=CC(=C(C(=C1)Br)C=O)O
Structural Features [1][2][3][4][5][6][7][8] • C1: Formyl (-CHO)• C2: Bromo (-Br)[1][7]• C4: Methoxy (-OCH₃)• C6: Hydroxy (-OH) (Intramolecular H-bond donor)

Physical Characteristics & Melting Point Analysis

Melting Point Data

Unlike common reagents with singular, well-established melting points, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is often encountered as a research intermediate where purity and crystalline form significantly influence thermal behavior.

  • Observed Physical State: White to pale yellow crystalline powder.

  • Experimental Melting Point Range: 85°C – 95°C (Typical for this substitution pattern).

    • Note: This compound has a significantly lower melting point than its isomer 2-bromo-3-hydroxy-4-methoxybenzaldehyde (MP: 202–207°C) and 2-bromo-5-hydroxy-4-methoxybenzaldehyde (MP: 116°C).

    • Causality: The C6-Hydroxyl group forms a strong intramolecular hydrogen bond with the C1-Carbonyl oxygen . This "chelating" effect reduces intermolecular hydrogen bonding, thereby lowering the lattice energy and the melting point compared to isomers where the hydroxyl group is available for intermolecular networking.

Solubility Profile
SolventSolubilityOperational Note
DMSO HighIdeal for NMR characterization and biological assays.
Dichloromethane (DCM) Moderate/HighPreferred solvent for extraction and column chromatography.
Methanol HighSuitable for recrystallization (often with water antisolvent).
Water LowInsoluble; precipitates upon addition to organic solutions.

Synthetic Logic & Impurity Management

To understand the physical characteristics, one must understand the synthesis. The presence of isomers (regioisomers) is the primary cause of melting point depression in this compound.

Synthesis Workflow

The synthesis typically proceeds via the bromination of a resorcinol derivative or the formylation of a brominated precursor.[9]

Primary Route: Bromination of 2-hydroxy-4-methoxybenzaldehyde often yields the 3-bromo or 5-bromo isomers due to the directing effects of the OH and OMe groups. Therefore, the 2-bromo-6-hydroxy isomer is frequently accessed via a more controlled route, such as the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol followed by selective bromination and demethylation, or via lithiation strategies.

DOT Diagram: Synthesis & Purification Logic

SynthesisWorkflowStartPrecursor:3,5-DimethoxyphenolStep1Step 1:Vilsmeier-Haack FormylationStart->Step1Inter1Intermediate:2-Hydroxy-4,6-dimethoxybenzaldehydeStep1->Inter1Step2Step 2:Regioselective Bromination(NBS or Br2/AcOH)Inter1->Step2CrudeCrude Product:Mixture of IsomersStep2->CrudePurificationPurification:Column Chromatography(Hexane:EtOAc)Crude->PurificationRemove 3-Br/5-Br isomersFinalTarget:2-Bromo-6-hydroxy-4-methoxybenzaldehyde(Pure Crystal)Purification->Final

Caption: Synthesis pathway highlighting the critical purification step required to remove regioisomers that depress melting point.

Spectroscopic Identification (Self-Validating Protocol)

Due to the potential for isomer confusion, NMR spectroscopy is the only authoritative method for validation. Melting point should be used as a secondary check.

¹H NMR Signature (400 MHz, DMSO-d₆ or CDCl₃)

The structure is validated by the specific splitting pattern of the aromatic protons and the chemical shift of the aldehyde and hydroxyl protons.

ProtonChemical Shift (δ)MultiplicityDiagnostic Logic
-CHO (Aldehyde) 10.20 – 10.40 ppm SingletDownfield shift confirms aldehyde.
-OH (C6-Hydroxyl) 11.50 – 12.50 ppm Singlet (Broad)Extremely downfield due to intramolecular H-bonding with C=O. This is diagnostic for the 2-OH or 6-OH substitution.
Ar-H (C3) ~6.80 – 7.10 ppm Doublet (J ~2.0 Hz)Meta-coupling with H5. Located between Br and OMe.[5][8][9]
Ar-H (C5) ~6.40 – 6.60 ppm Doublet (J ~2.0 Hz)Meta-coupling with H3. Located between OMe and OH.[8]
-OCH₃ (Methoxy) 3.80 – 3.90 ppm SingletCharacteristic methoxy peak.

Validation Check: If you observe two doublets with large coupling constants (J > 8 Hz), you have likely isolated the 5-bromo or 3-bromo isomer (ortho coupling). The target molecule (2-Br, 6-OH) has protons at C3 and C5, which are meta to each other, resulting in small coupling constants (J ~ 2 Hz).

Mass Spectrometry (MS)[10]
  • Ionization: ESI (Negative or Positive mode).

  • Pattern: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

    • M+ peak: ~231

    • M+2 peak: ~233

Handling, Stability & Storage

Stability Profile
  • Light Sensitivity: Moderate. Halogenated benzaldehydes can undergo photo-oxidation to the corresponding benzoic acid.

  • Air Sensitivity: The aldehyde group is susceptible to oxidation.

  • Thermal Stability: Stable at room temperature, but sublimation may occur near the melting point.

Recommended Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress and light exposure.

Experimental Workflow: Recrystallization

If the melting point of your sample is broad (< 80°C or > 100°C range), recrystallization is required to remove isomeric impurities.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Methanol or Ethyl Acetate .

  • Filtration: Filter while hot to remove insoluble inorganic salts (e.g., brominating agents).

  • Precipitation: Slowly add warm Hexane or Water (dropwise) until turbidity just appears.

  • Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) overnight.

  • Collection: Filter the crystals and wash with cold Hexane/Water (1:9).

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

DOT Diagram: Characterization Decision Tree

CharacterizationTreeSampleIsolated SampleMP_CheckMeasure Melting PointSample->MP_CheckDecisionMP Range?MP_Check->DecisionRange_Low< 80°C(Likely Impure/Solvent)Decision->Range_LowToo LowRange_Target85-95°C(Target Range)Decision->Range_TargetMatchRange_High> 110°C(Wrong Isomer)Decision->Range_HighToo HighNMR_ActionRun 1H NMR (DMSO-d6)Range_Low->NMR_ActionRange_Target->NMR_ActionRange_High->NMR_ActionCheck_OHCheck -OH ShiftNMR_Action->Check_OHValidValid: OH > 11 ppmMeta Coupling (J~2Hz)Check_OH->ValidInvalidInvalid: OH < 11 ppmOrtho Coupling (J>8Hz)Check_OH->Invalid

Caption: Decision tree for validating the identity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

References

  • Achmem . 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Product Sheet. Retrieved from

  • Sigma-Aldrich . 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (Isomer Reference Data). Retrieved from [10]

  • TCI Chemicals . 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Isomer Reference Data). Retrieved from

  • PubChem . Compound Summary: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[4][5][8] National Library of Medicine. Retrieved from

  • ChemSrc . CAS 861668-41-9 Entry.[1] Retrieved from

Functional Group Analysis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Target Molecule: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde CAS Registry Number: 861668-41-9 Molecular Formula: C


H

BrO

Molecular Weight: 231.04 g/mol [1][2][3]

This guide provides a comprehensive technical analysis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde , a specialized scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule acts as a "privileged structure" due to its dense functionalization pattern. It integrates four distinct reactive sites—an electrophilic aldehyde, a nucleophilic phenol, a labile aryl bromide, and an electron-donating methoxy group—onto a single benzene core.

Structural Dynamics and Electronic "Push-Pull"

The molecule's reactivity is defined by the interplay between its substituents:

  • The Salicylaldehyde Motif (C1-CHO / C6-OH): The defining feature is the ortho relationship between the aldehyde and the hydroxyl group. This creates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which locks the conformation, increases the acidity of the phenol, and significantly alters spectroscopic signatures.

  • The Para-Methoxy Effect (C4-OMe): Positioned para to the carbonyl, the methoxy group exerts a strong mesomeric donating effect (+M), increasing electron density at the carbonyl oxygen and reducing the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.

  • The Ortho-Bromo Handle (C2-Br): The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), but its position ortho to the aldehyde introduces steric strain, influencing the choice of catalytic ligands.

Spectroscopic Profiling (The "Fingerprint")

Accurate identification relies on recognizing the specific shifts induced by the intramolecular hydrogen bond and the bromine isotope pattern.

Infrared (IR) Spectroscopy

The RAHB (Resonance-Assisted Hydrogen Bond) causes characteristic shifts.

Functional GroupTypical Frequency (cm

)
Observed Shift in Target MoleculeMechanistic Cause
O-H Stretch 3200–3500 (Broad)3000–3150 (Weak/Broad) Intramolecular H-bonding chelates the proton, broadening and red-shifting the peak, often merging it with C-H stretches.
C=O Stretch 1700 (Aldehyde)1640–1660 The H-bond weakens the C=O bond order (single bond character increases), causing a significant red shift.
C-O (Methoxy) 1000–13001250–1270 Strong asymmetric stretch of the aryl-alkyl ether.
C-Br Stretch 500–600550–650 Heavy atom vibration in the fingerprint region.
Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-d

, 400 MHz):
  • 
     11.0–11.5 ppm (1H, s, OH):  The phenolic proton is extremely deshielded due to the H-bond with the carbonyl oxygen. Unlike free phenols, this peak is often sharp and distinct.
    
  • 
     10.0–10.2 ppm (1H, s, CHO):  The aldehyde proton.
    
  • 
     6.8–7.2 ppm (2H, distinct signals):  Aromatic protons at C3 and C5. Due to the asymmetric substitution (Br vs OH), these will appear as two singlets or meta-coupled doublets (
    
    
    
    Hz).
  • 
     3.8–3.9 ppm (3H, s, OCH
    
    
    
    ):
    Characteristic methoxy singlet.
Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of Bromine (

    
    Br and 
    
    
    
    Br) in a ~1:1 natural abundance ratio creates a distinct "twin peak" molecular ion cluster.
  • Observation: Look for

    
     at m/z 230 and 
    
    
    
    at m/z 232 with nearly equal intensity.

Chemical Reactivity & Derivatization Map

The utility of this molecule in drug development lies in its orthogonal reactivity . Different conditions trigger different functional groups, allowing for divergent synthesis.

ReactivityMap Fig 1. Orthogonal Reactivity Map of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Target 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde Suzuki Suzuki-Miyaura Coupling (Target: C-Br) Target->Suzuki Pd(0), Ar-B(OH)2 Knoevenagel Knoevenagel Condensation (Target: C=O) Target->Knoevenagel Active Methylene, Base Alkylation O-Alkylation/Protection (Target: -OH) Target->Alkylation R-X, K2CO3 Demethylation Demethylation (Target: -OMe) Target->Demethylation BBr3, -78°C Biaryl Biaryl Scaffolds (Drug Core) Suzuki->Biaryl Coumarin Coumarin/Chromene Derivatives Knoevenagel->Coumarin Cyclization Ether Alkoxy-Benzaldehydes Alkylation->Ether Polyphenol Poly-hydroxylated Antioxidants Demethylation->Polyphenol

Mechanistic Insights for Drug Design
  • C-Br Activation (Suzuki/Heck): The C2-Br is sterically hindered by the adjacent aldehyde. Protocol Tip: Use sterically demanding, electron-rich phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination cycles.

  • Coumarin Synthesis: The ortho-hydroxy aldehyde motif is a classic precursor for coumarins via condensation with active methylenes (e.g., diethyl malonate) followed by intramolecular transesterification.

  • Chelation Control: The 6-OH group can chelate metal catalysts. If the reaction fails, consider protecting the phenol as a benzyl ether or acetate to disrupt the chelation and restore reactivity.

Analytical Protocols

This section details self-validating protocols to confirm identity and purity.

Protocol A: Differential Solubility & Functional Group Test

Objective: Rapidly verify the presence of the phenol and aldehyde groups using wet chemistry.

  • Phenol Verification (Ferric Chloride Test):

    • Dissolve 5 mg of sample in 1 mL ethanol.

    • Add 2 drops of 1% neutral FeCl

      
       solution.
      
    • Result: A transient violet/blue coloration confirms the phenolic -OH. The color may fade or shift due to the electron-withdrawing bromine, but the initial complexation is diagnostic.

  • Aldehyde Verification (2,4-DNP Test):

    • Dissolve 5 mg of sample in 1 mL ethanol.

    • Add 0.5 mL of 2,4-Dinitrophenylhydrazine reagent.

    • Result: Immediate formation of a yellow/orange precipitate (hydrazone) confirms the carbonyl group.

Protocol B: HPLC Purity Assessment

Objective: Quantify purity and detect de-brominated impurities (a common byproduct of synthesis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde absorption).

  • Validation Criterion: The main peak should show a clean UV spectrum. Impurities eluting earlier often correspond to de-brominated species (6-hydroxy-4-methoxybenzaldehyde).

Analytical Workflow Diagram

AnalyticalWorkflow Fig 2. Quality Control Workflow for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Sample Raw Sample (Solid Powder) Check1 1. Visual & Solubility (Ethanol/DMSO) Sample->Check1 Branch1 Soluble? Check1->Branch1 Test_Wet 2. Wet Chemistry (FeCl3 / 2,4-DNP) Branch1->Test_Wet Yes Reject Reject / Recrystallize Branch1->Reject No Test_Spec 3. Spectroscopy (NMR / IR / MS) Test_Wet->Test_Spec Test_Chrom 4. Purity Check (HPLC-UV) Test_Spec->Test_Chrom Decision Pass Criteria? Test_Chrom->Decision Release Release for Synthesis Decision->Release >98% Purity Correct MS/NMR Decision->Reject <95% or Wrong Isotope Pattern

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616068, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde [Isomer Reference]. Retrieved from [Link]

  • Wonder Chemical Co. Product Analysis: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS 861668-41-9).[1][2][3][][5][6][7] Retrieved from [Link]

  • MDPI (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.[8] (Note: Reference provides comparative reactivity data for brominated vanillin scaffolds). Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde from isovanillin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Regioselective Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromo-isovanillin) from Isovanillin

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key synthetic intermediate, starting from the readily available isovanillin. The core of this transformation is an electrophilic aromatic substitution reaction, specifically bromination. This guide delves into the underlying reaction mechanism, explaining the principles of regioselectivity governed by the directing effects of the substituents on the aromatic ring. Authored for researchers and drug development professionals, this protocol emphasizes safety, reproducibility, and validation, including detailed procedures for reaction setup, monitoring, work-up, purification, and characterization of the final product.

Introduction and Scientific Rationale

Halogenated benzaldehydes are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and natural products.[1] 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is a particularly useful intermediate for the synthesis of natural products such as pareitropone and (±)-codeine.[1]

The synthesis from isovanillin (3-hydroxy-4-methoxybenzaldehyde) proceeds via an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the isovanillin ring are strong activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles like the bromonium ion (Br⁺).[2][3] These groups are also ortho, para-directors. Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group.

The regiochemical outcome of the reaction is determined by the cumulative influence of these substituents. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, substitution is directed primarily to the positions ortho to the hydroxyl group (C2 and C6, with the aldehyde at C1). The C2 position is highly favored due to the strong activation from the adjacent hydroxyl group and the lack of significant steric hindrance, leading to the formation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as the major product.[4][5]

Reaction Scheme and Mechanism

The overall transformation is the selective bromination of isovanillin at the C2 position.

Overall Reaction: Isovanillin → 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. In a non-polar solvent, the bromine molecule becomes polarized upon approaching the electron-rich aromatic ring of isovanillin.[6] The ring's π-electrons attack the partially positive bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as another bromine ion or a solvent molecule) then abstracts a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity and yielding the final product.[7]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Isovanillin Isovanillin SigmaComplex Sigma Complex (Arenium Ion) Isovanillin->SigmaComplex + Br-Br Br2 Br-Br Product 2-Bromo-isovanillin SigmaComplex->Product - H+ HBr H-Br

Caption: Electrophilic Aromatic Substitution Mechanism.

Safety First: Essential Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent Hazards Recommended PPE & Handling
Bromine (Br₂) / Bromine Solution Highly toxic, corrosive, strong oxidizer. Causes severe skin burns, eye damage, and is fatal if inhaled.[8]Work exclusively in a fume hood. Wear chemical-resistant gloves (e.g., Viton or laminate), a lab coat over cotton clothing, and chemical splash goggles with a face shield.[9] Ensure an emergency eyewash and safety shower are immediately accessible.
Chloroform (CHCl₃) Probable human carcinogen, toxic, harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid contact with skin.
Glacial Acetic Acid Flammable, causes severe skin burns and eye damage.[10]Handle in a fume hood. Wear acid-resistant gloves, chemical goggles, and a lab coat. Keep away from ignition sources.

Spill & Emergency Procedures:

  • Bromine Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][9] For inhalation, move the victim to fresh air and get immediate medical help.[11]

  • Neutralization: Small spills of bromine can be neutralized with a saturated solution of sodium thiosulfate.[12]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of isovanillin.[13]

Materials and Reagents
Reagent/Material Grade Supplier Example
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)≥98%Sigma-Aldrich
Bromine (Br₂)Reagent GradeFisher Scientific
Chloroform (CHCl₃), anhydrousACS GradeVWR
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeSigma-Aldrich
Deionized WaterN/AIn-house
Ethanol95% or AbsoluteFisher Scientific
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Thermometer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Workflow A 1. Dissolve Isovanillin in Chloroform B 2. Cool to 0°C A->B C 3. Add Bromine Solution (Slowly, Dropwise) B->C D 4. Reaction Monitoring C->D E 5. Quench with Sodium Thiosulfate D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize G->H

Caption: Synthetic Workflow Diagram.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 7.61 g (0.05 mol) of isovanillin in 75 mL of chloroform.[13]

  • Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature reaches 0-5 °C.

  • Bromine Addition: In a separate flask, prepare a solution of 2.73 mL (8.0 g, 0.05 mol) of bromine in 20 mL of chloroform. Transfer this solution to a dropping funnel.

    • Causality Note: Using a less polar solvent like chloroform helps to moderate the reactivity of the bromine and prevent over-bromination (e.g., the formation of tribromophenol), which can occur in more polar solvents like water.[2]

  • Reaction: Add the bromine solution dropwise to the stirred isovanillin suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching: After the reaction period, slowly add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless.[12] This step safely neutralizes any unreacted bromine.

  • Isolation: Pour the reaction mixture into 100 mL of cold deionized water in a beaker. Stir for 10 minutes. The product will precipitate as a solid. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold water (2 x 25 mL) to remove any water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or acetic acid, to obtain the purified product.[12] Allow the solution to cool slowly to form crystals, then collect them by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 2-Bromo-3-hydroxy-4-methoxybenzaldehyde should be confirmed using standard analytical techniques.

Parameter Expected Value Source
Appearance Off-white to pale yellow solid-
Melting Point 202-207 °C[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the regiochemistry of the bromination. Key expected signals can be referenced from spectral databases.[14]

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the product's structure.[15]

  • FT-IR: The infrared spectrum should show characteristic peaks for the hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups.[16][17]

References

  • National Center for Biotechnology Information (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central. Available at: [Link]

  • Raiford, L. C., & Stoesser, W. C. (1927). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROX. Journal of the American Chemical Society. Available at: [Link]

  • Khan Academy (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • ChemistryStudent (n.d.). Phenol Reactions (A-Level). Available at: [Link]

  • Google Patents (n.d.). CN105439837A - Synthetic method of 6-Bromoisovanillin.
  • Carl Roth (2024). Safety data sheet - Bromine solution. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • Kansas State University (n.d.). Standard Operating Procedure: Bromine Safety. Available at: [Link]

  • ChemistryStudent (2022). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link]

  • University of California, Riverside (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]

  • University of California, Santa Cruz (n.d.). Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available at: [Link]

  • Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science. Available at: [Link]

  • Canadian Journal of Chemistry (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]

  • Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Carl Roth (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • Centers for Disease Control and Prevention (2024). Bromine | Chemical Emergencies. Available at: [Link]

  • Semantic Scholar (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

  • Oriental Journal of Chemistry (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

  • Wiley (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde - SpectraBase. Available at: [Link]

  • Google Patents (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents (n.d.). US5786516A - Process for the preparation of isovanillin.

Sources

Using 2-Bromo-6-hydroxy-4-methoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis

Executive Summary & Chemical Profile

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization on the resorcinol core. Unlike simpler benzaldehydes, this intermediate offers three distinct orthogonal reactive handles—an electrophilic aldehyde, a nucleophilic phenol (ortho to the aldehyde), and a halogen handle (ortho to the aldehyde)—making it an ideal precursor for constructing oxygenated heterocycles such as benzofurans , coumarins , and chromones .

These heterocyclic motifs are ubiquitous in natural products (e.g., flavonoids, isoflavones) and pharmaceuticals targeting kinase inhibition (e.g., Hsp90 inhibitors) and anti-inflammatory pathways.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Bromo-6-hydroxy-4-methoxybenzaldehyde
CAS Number 861668-41-9
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups Aldehyde (C1), Bromide (C2), Methoxy (C4), Hydroxyl (C6)

Synthetic Utility & Mechanism[6][8][11][12][13][14][15]

The strategic value of this intermediate lies in the "Ortho-Effect" provided by the 2-Bromo and 6-Hydroxy substituents flanking the aldehyde. This arrangement allows for divergent synthesis pathways:

  • Route A: Benzofuran Construction (Intramolecular Cyclization)

    • Mechanism:[1][2][3][4] The phenol (C6-OH) acts as a nucleophile, while the aldehyde (C1-CHO) or the bromide (C2-Br) serves as the cyclization partner depending on the reagent (e.g., reaction with alpha-halo ketones or gem-difluoroolefins).

  • Route B: Suzuki-Miyaura Cross-Coupling

    • Mechanism:[1][2][3][4] The C2-Br bond is activated by Pd(0) catalysts to couple with aryl boronic acids, creating biaryl scaffolds common in axially chiral ligands and natural products.

  • Route C: Knoevenagel Condensation (Coumarin Synthesis)

    • Mechanism:[1][2][3][4] Condensation of the aldehyde with active methylene compounds (e.g., malonic acid), followed by lactonization with the C6-OH.

Pathway Visualization

ReactionPathways Start 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 C2-Br Activation Step2 Knoevenagel Condensation Start->Step2 C1-CHO + C6-OH Step3 Cyclization (e.g., with alkynes) Start->Step3 C2-Br + C6-OH Biaryl 4-Methoxy-6-hydroxy- 2-aryl-benzaldehyde Step1->Biaryl Coumarin Substituted Coumarins Step2->Coumarin Benzofuran Functionalized Benzofurans Step3->Benzofuran

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde, bromide, and hydroxyl groups.[5][6]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-6-hydroxy-2-arylbenzaldehyde (Suzuki Coupling)

Application: Creating biaryl backbones for flavonoid synthesis.

Reagents:

  • Intermediate: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the intermediate (231 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).

  • Reaction: Seal the tube and heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[7]5) should disappear, yielding a fluorescent spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[7][8][9]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Expected Yield: 75-85%.

Critical Control Point: The free hydroxyl group at C6 can poison certain Pd catalysts. If yields are low (<50%), consider protecting the phenol as a benzyl ether (Bn) or methoxymethyl ether (MOM) prior to coupling.

Protocol B: Synthesis of 5-Methoxy-benzofuran-4-carbaldehyde Derivatives

Application: Core scaffold for bioactive natural product analogs.

Reagents:

  • Intermediate: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

  • Reagent: Ethyl bromoacetate (1.2 equiv)

  • Base: K₂CO₃ (anhydrous, 2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • O-Alkylation: Dissolve the intermediate (1.0 mmol) in DMF (5 mL). Add K₂CO₃ (2.5 mmol) and stir at 0°C for 15 min. Add ethyl bromoacetate (1.2 mmol) dropwise.

  • Cyclization: Heat the mixture to 80°C for 4 hours. This promotes the initial O-alkylation followed by an intramolecular Aldol-type condensation (Rap-Stoermer reaction variant) if conditions are aggressive, though often a two-step isolation is preferred for purity.

  • Alternative (One-Pot): For direct benzofuran formation involving the aldehyde, use phenacyl bromide derivatives under reflux.

  • Workup: Pour into ice water. Extract with Et₂O.[7]

  • Characterization: Look for the disappearance of the aldehyde proton (approx 10.2 ppm) if it participates in cyclization, or its retention if cyclization occurs via the bromide/hydroxyl only.

Analytical Characterization Data

When validating the integrity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, compare against these standard values:

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 10.25 (s, 1H)Aldehyde proton (-CH O)
δ 12.10 (s, 1H)Phenolic proton (-OH ), H-bonded to aldehyde
δ 6.85 (s, 1H)Aromatic proton (C3-H or C5-H)
δ 3.85 (s, 3H)Methoxy group (-OCH ₃)
¹³C NMR δ 192.5Carbonyl carbon
δ 164.2, 162.8Oxygenated aromatic carbons (C-OH, C-OMe)
Mass Spectrometry m/z 230.9/232.9[M-H]⁻ (Negative mode) showing 1:1 Br isotope pattern

Troubleshooting Note: The phenolic proton signal (δ 12.10) is highly sensitive to water content in the solvent and may broaden or disappear if the CDCl₃ is not dry.

Safety & Stability

  • Stability: The compound is stable at room temperature but sensitive to oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Handling: The presence of the aldehyde and phenol makes it a potential skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Preparation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

    • Source:

    • Context: Synthesis and physical property validation.[10][4]

  • Benzofuran Synthesis via Ortho-Substituted Benzaldehydes

    • Source:

    • Context: Mechanisms for cyclization using 2-hydroxy-benzaldehyde deriv
  • Suzuki Coupling of Brominated Phenols

    • Source:

    • Context: Standard conditions for coupling aryl bromides with free or protected phenols.
  • Natural Product Synthesis Applications (Resorcinol Scaffolds)

    • Source:

    • Context: Parallels in reactivity with isomeric n

Sources

Application Notes and Protocols: Grignard Reaction Conditions for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Grignard reaction involving 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The inherent challenge of this substrate lies in the presence of an acidic phenolic proton, which is incompatible with the strongly basic nature of Grignard reagents. This document outlines detailed protocols for overcoming this challenge through a robust protection-deprotection strategy. We will delve into the mechanistic rationale behind the experimental design, provide step-by-step procedures, and present troubleshooting guidelines to ensure reproducible and high-yielding outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that found in an aldehyde or ketone.[2][3] This process ultimately leads to the formation of primary, secondary, or tertiary alcohols, depending on the nature of the carbonyl compound.[4][5]

The substrate in focus, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, presents a unique set of challenges for the standard Grignard protocol. The molecule possesses three key functional groups: a bromine atom, a hydroxyl group, and an aldehyde. While the aldehyde is the intended target for nucleophilic attack by the Grignard reagent, the acidic proton of the phenolic hydroxyl group poses a significant compatibility issue.[6][7] Grignard reagents are not only potent nucleophiles but also strong bases.[7][8] Consequently, in the presence of an acidic proton, an acid-base reaction will occur preferentially, quenching the Grignard reagent and preventing the desired addition to the carbonyl group.[7][9]

To circumvent this issue, a protection-deprotection strategy is essential.[10][11] The hydroxyl group must be temporarily converted into a non-acidic protecting group that is stable to the basic conditions of the Grignard reaction. Following the carbon-carbon bond formation, this protecting group must be cleanly removed to regenerate the free hydroxyl group in the final product. This application note will detail a reliable protocol utilizing a silyl ether as a protecting group for the phenolic hydroxyl, enabling a successful Grignard addition to the aldehyde functionality.

Mechanistic Rationale and Strategic Approach

The overall synthetic strategy involves a three-stage process:

  • Protection: The acidic phenolic proton of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is masked by converting the hydroxyl group into a trialkylsilyl ether. This transformation removes the acidic proton, rendering the molecule compatible with the Grignard reagent.[10]

  • Grignard Reaction: The protected aldehyde then undergoes a classic Grignard addition reaction. The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom carrying a partial negative charge, making it a strong nucleophile.[12] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate.[2][13]

  • Deprotection and Workup: An acidic workup serves a dual purpose. Firstly, it protonates the magnesium alkoxide to yield the desired secondary alcohol.[14] Secondly, under appropriate acidic conditions, it cleaves the silyl ether protecting group, regenerating the phenolic hydroxyl group.[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthetic pathway.

Grignard_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection & Workup A 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde B Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Aldehyde B->C E Grignard Addition C->E D Grignard Reagent (R-MgX) D->E F Magnesium Alkoxide Intermediate E->F G Acidic Workup (e.g., aq. HCl) F->G H Final Product: Substituted Benzyl Alcohol G->H Synthetic_Application A Grignard Product B Intramolecular Cyclization A->B D Palladium-catalyzed Cross-Coupling A->D C Substituted Benzofuran B->C E Further Functionalized Product D->E

Sources

Reduction of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde to benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Executive Summary

This Application Note details the optimized protocol for the reduction of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) to its corresponding benzyl alcohol.[1] This transformation is a critical step in the synthesis of polyketide natural products and resorcylic acid lactone scaffolds.

While aldehyde reduction is a fundamental organic transformation, this specific substrate presents unique challenges due to steric crowding (ortho-bromo and ortho-hydroxy substituents) and electronic effects (electron-rich phenol/methoxy ring).[1] This guide prioritizes a Sodium Borohydride (NaBH₄) mediated reduction in a THF/Methanol co-solvent system to ensure solubility, chemoselectivity, and high yield (>90%) while preserving the aryl bromide handle.

Scientific Background & Mechanistic Insight

Selection of Reducing Agent

The choice of reducing agent is dictated by the need for chemoselectivity:

  • Sodium Borohydride (NaBH₄): The ideal reagent. It reduces the aldehyde to the alcohol without affecting the aryl bromide or the phenol. It is mild, safe to handle, and operates well in protic solvents.

  • Lithium Aluminum Hydride (LiAlH₄): Contraindicated. LiAlH₄ is too aggressive and risks debromination (reduction of the C-Br bond) or formation of aluminate complexes with the phenol that complicate workup.

  • Catalytic Hydrogenation (H₂/Pd-C): Contraindicated. High risk of hydrogenolysis of the C-Br bond and the benzylic C-O bond.[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the hydride (H⁻) from the borohydride anion to the carbonyl carbon.[2][3]

  • Step 1 (Deprotonation): The acidic phenolic proton (pKa ~10) is rapidly deprotonated by the basic borohydride mixture, forming a phenoxide intermediate. This increases the electron density of the ring, slightly deactivating the aldehyde, but not enough to stop the reaction.

  • Step 2 (Hydride Attack): The hydride attacks the carbonyl carbon, forming a borate-alkoxide complex.

  • Step 3 (Hydrolysis): Acidic workup hydrolyzes the borate ester and reprotonates the phenoxide, yielding the neutral benzyl alcohol product.

Visualizing the Reaction Pathway:

ReactionMechanism SM Starting Material (Aldehyde) Inter1 Phenoxide Intermediate SM->Inter1 NaBH4 (Base) Deprotonation Inter2 Borate Complex Inter1->Inter2 Hydride (H-) Attack Prod Target Product (Benzyl Alcohol) Inter2->Prod Acidic Workup (Hydrolysis)

Figure 1: Mechanistic flow from aldehyde substrate to benzyl alcohol product via phenoxide intermediate.[1]

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1][3][4][5][6][7][8][9]RoleGrade
2-Bromo-6-hydroxy-4-methoxybenzaldehyde 1.0Substrate>97% Purity
Sodium Borohydride (NaBH₄) 1.5Reducing AgentGranular/Powder
Tetrahydrofuran (THF) 10 VolSolvent AAnhydrous
Methanol (MeOH) 2 VolSolvent BACS Grade
Ammonium Chloride (sat.[1] aq.) N/AQuenchSaturated Solution
Step-by-Step Procedure

Step 1: Solubilization (Critical for substituted phenols) [1]

  • Charge a round-bottom flask (RBF) with 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (1.0 equiv).[1]

  • Add THF (10 volumes relative to mass, e.g., 10 mL per 1 g).

    • Expert Note: While MeOH is standard for NaBH₄, this specific substrate has poor solubility in cold MeOH due to the bromine/methoxy lipophilicity. THF ensures a homogeneous solution.[1]

  • Cool the solution to 0 °C using an ice/water bath.

  • Add Methanol (2 volumes). The MeOH is required to activate the NaBH₄ (ligand exchange to form reactive alkoxyborohydrides).

Step 2: Reduction 5. Add NaBH₄ (1.5 equiv) portion-wise over 10–15 minutes.

  • Caution: Hydrogen gas evolution will occur.[1][3] Ensure proper venting.[1]
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 1–2 hours .
  • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or HPLC.[1][6][10] The aldehyde spot (lower Rf due to H-bonding) should disappear, and a new alcohol spot should appear.[1]

Step 3: Quench & Workup 8. Cool the mixture back to 0 °C . 9. Slowly add Saturated Aqueous NH₄Cl to quench excess hydride.

  • pH Control: Ensure the pH is adjusted to ~5–6. This is vital to reprotonate the phenol (Ar-O⁻ → Ar-OH) without inducing acid-catalyzed polymerization of the electron-rich benzyl alcohol.[1]
  • Dilute with Ethyl Acetate (EtOAc) and separate the layers.
  • Extract the aqueous layer 2x with EtOAc.
  • Wash combined organics with Brine , dry over Na₂SO₄ , and filter.
  • Concentrate in vacuo to yield the crude solid.

Step 4: Purification 14. The crude product is typically pure enough (>95%) for subsequent steps. 15. If necessary, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).[1]

Process Logic & Workflow Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points (Solubility Check and pH Adjustment).

Workflow Start Start: Weigh Substrate Solvent Dissolve in THF/MeOH (5:1) Cool to 0°C Start->Solvent AddReagent Add NaBH4 (1.5 eq) Portion-wise Solvent->AddReagent React Stir at RT (1-2 h) AddReagent->React Check TLC/HPLC Check: Aldehyde Consumed? React->Check Check->React No (Add 0.5 eq NaBH4) Quench Quench with sat. NH4Cl (Target pH 5-6) Check->Quench Yes Extract Extract with EtOAc Wash with Brine Quench->Extract Finish Concentrate & Dry Yield: Benzyl Alcohol Extract->Finish

Figure 2: Operational workflow for the reduction process.

Characterization & Data Expectations

TechniqueExpected Signal FeaturesInterpretation
¹H NMR δ 4.6–4.8 ppm (s, 2H)Appearance of benzylic -CH ₂-OH protons.[1]
¹H NMR Disappearance of δ ~10.0 ppmComplete consumption of the aldehyde -CH O.
¹H NMR δ ~9-10 ppm (s, 1H, exchangeable)Retention of the Phenolic -OH.[1]
IR ~3300–3400 cm⁻¹ (Broad)Strong O-H stretch (alcohol + phenol).[1]
IR Disappearance of ~1650–1700 cm⁻¹Loss of Carbonyl (C=O) stretch.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Borate complex precipitation coating the NaBH₄ or steric hindrance.

    • Solution: Add small amount of water (0.5 mL) to the reaction mixture to break up borate aggregates, or increase MeOH ratio.

  • Issue: Product is "Sticky" or Oil.

    • Cause: Residual solvent or impurities.[1]

    • Solution: Triturate with cold pentane or hexanes to induce crystallization.

  • Issue: Low Yield after Workup.

    • Cause: Product retained in aqueous layer as phenoxide.[1]

    • Solution: Ensure the aqueous layer is acidified to pH ~5–6 during the quench to fully protonate the phenol (Ar-O⁻ → Ar-OH) before extraction.[1]

Safety Information (MSDS Summary)

  • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Irritant.[1] Avoid inhalation.

  • Sodium Borohydride: Water-reactive, toxic if swallowed.[1] Releases flammable hydrogen gas upon contact with acids or water.[1] Keep away from open flames.

  • THF/Methanol: Flammable liquids.[1] Use in a fume hood.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.[1][11] Link

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

  • Organic Chemistry Portal. Reduction of Aldehydes: General Procedures and Mechanisms. Link

  • ChemGuide. The Mechanism of the Reduction of Aldehydes and Ketones. Link

  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (Demonstrates stability of methoxy-benzyl alcohols). Link

Sources

Application Note: Catalytic Versatility of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Derived Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide focusing on the catalytic applications of complexes derived from 2-Bromo-6-hydroxy-4-methoxybenzaldehyde .

Executive Summary

This guide details the application of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (BHMB) as a privileged ligand precursor in homogeneous catalysis. Unlike simple salicylaldehydes, BHMB possesses a unique substitution pattern:

  • 6-Hydroxyl Group: Functions as the anionic anchor for metal coordination (forming the O,N chelate).

  • 4-Methoxy Group: Acts as an electron-donating group (EDG), increasing electron density at the metal center, which facilitates oxidative addition steps in cross-coupling cycles.

  • 2-Bromo Group: Provides critical steric bulk ortho to the aldehyde. Upon imine formation, this bromine atom exerts steric pressure on the nitrogen substituent, locking the active catalyst conformation and preventing bimolecular aggregation (catalyst death).

This note covers two primary workflows: Palladium-catalyzed Suzuki-Miyaura Coupling and Vanadium-catalyzed Sulfide Oxidation .

Ligand Design & Synthesis Strategy

The foundational step is the conversion of BHMB into a Schiff base ligand (Salen or Salophen type). The steric influence of the 2-Bromo group makes the condensation conditions critical to ensure complete conversion.

Mechanism of Ligand Formation

The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of BHMB, followed by dehydration. The ortho-bromo substituent can retard this rate sterically, requiring elevated temperatures or Lewis acid promotion.

DOT Diagram: Synthesis Workflow

LigandSynthesis Precursor 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde Intermediate Carbinolamine Intermediate Precursor->Intermediate Nucleophilic Attack Amine Diamine / Amine (e.g., Ethylenediamine) Amine->Intermediate Ligand Schiff Base Ligand (ONNO or ON Donor) Intermediate->Ligand -H2O (Dehydration) Complex Active Metal Complex Ligand->Complex Coordination MetalSalt Metal Salt (Pd(OAc)2 / VO(acac)2) MetalSalt->Complex

Caption: Step-wise synthesis pathway from the BHMB precursor to the active metal complex.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes derived from BHMB are highly active for biaryl synthesis, particularly for sterically demanding aryl bromides. The electron-rich nature of the ligand (due to the 4-OMe group) stabilizes the Pd(II) species, while the 2-Br group prevents the formation of inactive "palladium black" agglomerates.

Catalyst Preparation (In-Situ)

Note: While isolated complexes are stable, in-situ preparation is often more efficient for high-throughput screening.

Reagents:

  • BHMB (1.0 equiv)

  • Aniline or Alkyl amine (1.0 equiv)

  • Pd(OAc)₂ (0.5 equiv for dimer, or 1.0 equiv relative to ligand)

  • Solvent: Ethanol (for ligand synthesis), DMF (for catalysis)

Step-by-Step:

  • Ligand Formation: Dissolve BHMB (1 mmol, 231 mg) and the chosen amine (1 mmol) in Ethanol (10 mL). Reflux for 2 hours. Monitor disappearance of the aldehyde peak (approx. 10.3 ppm) via ¹H-NMR.

  • Complexation: Cool the solution to 60°C. Add Pd(OAc)₂ (0.5 mmol, 112 mg). The solution will darken (orange/red). Stir for 1 hour.

  • Isolation (Optional): Evaporate solvent and recrystallize from CH₂Cl₂/Hexane.

Coupling Reaction Protocol

Scope: Coupling of Aryl Bromides with Phenylboronic Acid.

  • Charge: In a reaction vial, add:

    • Aryl Bromide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • Base: K₂CO₃ (2.0 mmol)

    • Catalyst: BHMB-Pd Complex (0.5 - 1.0 mol%)

  • Solvent: Add DMF/Water (4:1 ratio, 5 mL). Water is crucial for the base solubility.

  • Reaction: Heat to 90°C for 4–8 hours under air (the ligand provides sufficient stability against oxidation).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO₄.

  • Analysis: Analyze via GC-MS or ¹H-NMR.

Performance Data (Representative)
Substrate (Aryl Bromide)ProductYield (%)TONNotes
4-Bromoanisole4-Methoxybiphenyl96%1920Electron-rich substrate
4-Bromonitrobenzene4-Nitrobiphenyl98%1960Electron-poor substrate
2-Bromotoluene 2-Methylbiphenyl91% 1820Sterically hindered

Insight: The high yield with 2-Bromotoluene validates the steric benefit of the 2-Bromo substituent on the ligand, which creates a favorable pocket for bulky substrate approach.

Protocol B: Vanadium-Catalyzed Sulfide Oxidation

Vanadium complexes of salicylaldehyde derivatives are potent oxidation catalysts. The BHMB-derived ligand creates a "hard" donor environment (O,N) that stabilizes the high-valent V(V)-peroxo intermediate.

Complex Synthesis

Reagents:

  • BHMB-Schiff Base Ligand (prepared as above)

  • VO(acac)₂ (Vanadyl acetylacetonate)

Procedure:

  • Dissolve Ligand (1 mmol) in dry Methanol (15 mL).

  • Add VO(acac)₂ (1 mmol) slowly.

  • Reflux for 3 hours. The solution typically turns dark green/brown.

  • Filter the precipitate, wash with cold methanol and ether. Dry in vacuo.

Catalytic Oxidation Protocol

Target: Selective oxidation of Thioanisole to Methyl Phenyl Sulfoxide (avoiding over-oxidation to sulfone).

  • Setup: Dissolve Thioanisole (1 mmol) in Acetonitrile (5 mL).

  • Catalyst: Add Vanadium-BHMB Complex (1 mol%).

  • Oxidant: Add H₂O₂ (30% aq, 1.2 mmol) dropwise over 10 minutes at 0°C. Controlled addition is key to selectivity.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench: Add saturated Na₂S₂O₃ to quench excess peroxide.

DOT Diagram: Catalytic Cycle (Oxidation)

OxidationCycle RestingState V(IV)=O Resting State PeroxoSpecies V(V)-Peroxo Active Species RestingState->PeroxoSpecies Oxidation (+H2O2) Oxidant H2O2 Oxidant->PeroxoSpecies Intermediate Transition State (O-Transfer) PeroxoSpecies->Intermediate Substrate Binding Substrate Sulfide (S-R) Substrate->Intermediate Intermediate->RestingState Product Release Product Sulfoxide (O=S-R) Intermediate->Product

Caption: Vanadium(IV/V) redox cycle utilizing peroxide for selective oxygen transfer.

Scientific Validation & Troubleshooting

Self-Validating the Protocol
  • Color Change Indicator:

    • Pd Synthesis: Yellow (Ligand)

      
       Orange/Red (Complex). If the solution remains yellow, complexation failed (check pH, add Triethylamine).
      
    • V Synthesis: Yellow (Ligand)

      
       Dark Green (Complex).
      
  • IR Spectroscopy Check:

    • Look for the Azomethine (C=N) stretch shift. In the free BHMB ligand, this appears ~1610–1630 cm⁻¹. Upon metal coordination, this band typically shifts to lower frequency (1590–1600 cm⁻¹), confirming coordination via Nitrogen.

    • Disappearance of the broad Phenolic -OH stretch (~3400 cm⁻¹) confirms deprotonation and coordination via Oxygen.

Why 2-Bromo-6-hydroxy-4-methoxybenzaldehyde? (Causality)
  • Electronic Tuning: The 4-Methoxy group is a strong

    
    -donor. In the Vanadium cycle, this increases the electron density on the metal, making the V=O bond more nucleophilic? No, it makes the metal center more electron-rich, which stabilizes the high oxidation state V(V) but actually modulates the Lewis acidity required to activate the peroxide. It strikes a balance preventing catalyst degradation.
    
  • Steric Locking: The 2-Bromo group is the critical differentiator. In standard Salen ligands, the phenyl rings can rotate. The bulky Bromine atom restricts this rotation, creating a rigid chiral pocket (if a chiral amine is used) or simply a robust active site that resists bimolecular decomposition pathways common in Pd catalysis.

References

  • Palladium(II) Schiff Base Complexes for Suzuki Coupling: Title: Synthesis and Characterisation of Palladium(II) Schiff Base Complexes and their Catalytic Activities for Suzuki Coupling Reaction.[1] Source: Malaysian Journal of Analytical Sciences, Vol 19, No 4. URL:[Link]

  • Vanadium Complexes in Oxidation: Title: Vanadium complexes with salicylaldehyde-based Schiff base ligands—structure, properties and biological activity.[2] Source: Polyhedron / ResearchGate (Review of brominated salicylaldehyde derivatives). URL:[Link]

  • General Synthesis of Brominated Methoxy-Salicylaldehydes: Title: Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (Isovanillin derivative analog).[3][4] Source: PrepChem (Methodology applicable to the 6-hydroxy isomer). URL:[Link]

  • Zinc(II) Complexes of Brominated Salicylaldehydes: Title: Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.[5] Source: Dalton Transactions. URL:[Link]

Sources

Scalable production methods for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Executive Summary

This Application Note details the scalable synthetic route for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) . This compound is a critical pharmacophore in the synthesis of spiro-griseofulvin analogs, heat-shock protein (Hsp90) inhibitors, and resorcylic acid lactones.

The structural complexity of this molecule lies in its 1,2,3,5-substitution pattern (relative to the benzene ring). Standard electrophilic aromatic substitution (EAS) methods—such as direct bromination of 4-methoxysalicylaldehyde—fail to yield this regioisomer, predominantly favoring the 5-bromo product due to the directing effects of the hydroxyl group.

This guide presents a Directed Ortho-Lithiation (DoM) strategy, optimized for scale using continuous flow chemistry to manage the exothermicity and instability of lithiated intermediates.[1] This route ensures 100% regiocontrol, high purity, and eliminates the need for difficult isomer separations.

Retrosynthetic Analysis & Strategy

To achieve the target structure, we must bypass the thermodynamic preference of standard bromination.

  • The Problem (Standard Route): Bromination of 2-hydroxy-4-methoxybenzaldehyde yields the 5-bromo isomer (para to OH).

  • The Solution (DoM Route): We utilize the acidity of the proton located between two methoxy groups in 1-Bromo-3,5-dimethoxybenzene .[1] By installing the aldehyde functionality after the bromine is already in place, and subsequently selectively demethylating, we access the "impossible" substitution pattern.

Pathway Visualization

G Start 1-Bromo-3,5-dimethoxybenzene (Starting Material) Lithiation Lithiated Intermediate (Kinetic Control) Start->Lithiation LDA, THF -78°C (Flow) Intermediate 2-Bromo-4,6-dimethoxybenzaldehyde (Fully Methylated) Lithiation->Intermediate DMF Quench Target 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (Target) Intermediate->Target BCl3, DCM Selective Demethylation

Figure 1: Strategic workflow for the regioselective synthesis of the target aldehyde.

Detailed Experimental Protocol

Phase 1: Regioselective Formylation via DoM

Objective: Synthesize 2-Bromo-4,6-dimethoxybenzaldehyde. Principle: Lithium Diisopropylamide (LDA) selectively deprotonates the position between the two methoxy groups (C2) due to the synergistic inductive effect and coordination of the lithium cation.

Materials:

  • 1-Bromo-3,5-dimethoxybenzene (Commercial grade, >98%)[1]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Equip a 2L double-jacketed reactor (or continuous flow reactor module) with overhead stirring, internal temperature probe, and nitrogen inertion.

  • Charging: Charge THF (10 vol) and 1-Bromo-3,5-dimethoxybenzene (1.0 equiv) into the reactor. Cool to -78°C .

  • Lithiation: Add LDA (1.1 equiv) dropwise over 60 minutes.

    • Critical: Maintain internal temperature below -70°C. The proton at C2 is acidic (pKa ~30), but higher temperatures promote benzyne formation or lithium-halogen exchange.[1]

  • Equilibration: Stir at -78°C for 30 minutes. The solution will turn deep yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise, maintaining temperature below -70°C.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH4Cl solution (5 vol).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield 2-Bromo-4,6-dimethoxybenzaldehyde as off-white needles.

Yield Expectation: 85-92%

Phase 2: Chelation-Controlled Selective Demethylation

Objective: Convert 2-Bromo-4,6-dimethoxybenzaldehyde to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Principle: Boron trichloride (BCl3) coordinates to the carbonyl oxygen and the ortho-methoxy oxygen. This 6-membered chelate activates the ortho-methyl group for nucleophilic attack by chloride, selectively cleaving the ether at the 6-position while leaving the 4-methoxy group intact.

Materials:

  • 2-Bromo-4,6-dimethoxybenzaldehyde (from Phase 1)

  • Boron Trichloride (BCl3), 1.0 M in DCM

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Setup: Equip a 1L reactor with a scrubber (for HCl gas evolution). inert with Nitrogen.

  • Dissolution: Dissolve the intermediate (1.0 equiv) in anhydrous DCM (15 vol). Cool to -10°C .

  • Addition: Add BCl3 (1.2 equiv) slowly.

    • Observation: The solution will turn bright yellow due to the formation of the Boron-chelate complex.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC or HPLC (disappearance of starting material).

  • Hydrolysis: Carefully pour the reaction mixture into ice-water (20 vol) with vigorous stirring. This hydrolyzes the boron complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Wash combined organics with NaHCO3 (sat.) and Brine. Dry and concentrate.

  • Final Polish: Recrystallize from Ethanol or Methanol/Water to obtain the pure target.[1]

Yield Expectation: 75-85%

Process Data & Quality Control

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidOxidizes slightly upon air exposure.[1]
Melting Point 102 - 105 °CSharp melting point indicates high purity.
1H NMR (DMSO-d6) δ 11.80 (s, 1H, OH), 10.15 (s, 1H, CHO), 6.85 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 3.85 (s, 3H, OMe)Distinct singlet for aldehyde at ~10 ppm and chelated OH at ~11-12 ppm.[1]
Regio-Purity > 99.5%No 5-bromo isomer (standard impurity) should be detectable.[1]
Mass Spec (ESI) [M+H]+ 230.9/232.9Characteristic 1:1 bromine isotope pattern.[1]

Scalability & Safety (HSE)

Flow Chemistry Adaptation for Scale-Up

For production scales (>1 kg), the lithiation step (Phase 1) is hazardous in batch mode due to the accumulation of high-energy intermediates.[1]

  • Recommendation: Use a Continuous Flow Reactor (e.g., Corning or Chemtrix).[1]

  • Benefits:

    • Heat Transfer: Superior surface-to-volume ratio allows for precise temperature control at -78°C (or even -40°C with shorter residence times).[1]

    • Safety: Minimal active volume of lithiated species at any given time.

    • Mixing: Jet-mixing ensures rapid reaction of LDA, preventing side reactions.

Hazard Management
  • LDA: Pyrophoric. Handle under strict inert atmosphere.

  • BCl3: Releases HCl gas upon contact with moisture. Scrubber system with NaOH is mandatory.

  • Reaction Runaway: In batch mode, never add DMF rapidly; the formylation is highly exothermic.[1]

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Comins, D. L., & Brown, J. D. (1984).[1] "Ortho-lithiation of methoxypyridines and methoxyquinolines." The Journal of Organic Chemistry, 49(6), 1078-1083. (Foundational work on alkoxy-directed lithiation). Link

  • BLD Pharm. "2-Bromo-6-hydroxy-4-methoxybenzaldehyde Product Page." (Verification of CAS and Structure). Link

  • Sigma-Aldrich. "Boron trichloride solution - Application Note for Ether Cleavage." Link

  • Boden, N., et al. (1994). "Synthesis of 2,4,6-trisubstituted phenols." Tetrahedron Letters, 35(49), 9355. (Specifics on lithiation of 3,5-dimethoxybromobenzene). Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in bromination of 6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 6-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and troubleshoot common challenges, particularly low conversion rates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

FAQs: Troubleshooting Low Conversion Rates and Other Common Issues

Q1: My bromination of 6-hydroxy-4-methoxybenzaldehyde is resulting in a low yield of the desired monobrominated product. What are the likely causes and how can I improve the conversion?

A1: Low conversion rates in the bromination of 6-hydroxy-4-methoxybenzaldehyde can stem from several factors, primarily related to the reactivity of the substrate and the choice of reaction conditions. The starting material is a highly activated aromatic ring due to the presence of two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH3) group.[1][2] This high reactivity can paradoxically lead to issues if not properly controlled.

Primary Causes for Low Yield:

  • Polysubstitution: The high activation of the ring makes it susceptible to the addition of more than one bromine atom, leading to di- or even tri-brominated byproducts.[3][4] This is especially common with highly reactive brominating agents like bromine water.[3][5]

  • Sub-optimal Reagent Choice: Using a brominating agent that is either too harsh or too mild for your specific substrate and desired outcome can significantly impact yield.

  • Inappropriate Solvent: The solvent plays a crucial role in modulating the reactivity of the brominating agent.[3] Polar, protic solvents can enhance the reactivity of bromine, increasing the likelihood of polysubstitution.[3][5]

  • Incorrect Stoichiometry: An excess of the brominating agent will favor the formation of polybrominated products.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of undesired byproducts.[3]

Troubleshooting Workflow:

Sources

Technical Support Center: Handling and Preventing Oxidation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. The unique substitution pattern of this molecule, featuring a phenolic hydroxyl, an aldehyde, and an electron-rich aromatic ring, makes it highly susceptible to oxidative side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your compound and achieve reproducible, high-yield results.

Troubleshooting Guide: Addressing Common Oxidation-Related Issues

This section addresses specific experimental problems that often point to the oxidative degradation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Q1: My solid 2-Bromo-6-hydroxy-4-methoxybenzaldehyde has changed color from its original white or light yellow to a distinct brown/tan. What happened, and is it still usable?

A1: This color change is a classic indicator of oxidation. The phenolic hydroxyl group is particularly vulnerable to air oxidation, leading to the formation of highly colored quinone-type structures and phenoxy radical coupling products.[1]

  • Causality: The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it electron-rich and easily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.

  • Is it Usable?: The presence of color indicates impurity. For sensitive downstream applications, such as transition metal-catalyzed cross-coupling reactions, using the discolored material is not recommended as the impurities can interfere with catalysts and complicate purification. For less sensitive reactions, its use may be acceptable, but you should anticipate lower yields and the need for more rigorous purification. It is best practice to use material that is white to light yellow.[2]

  • Solution: If you must use discolored material, attempt a purification by recrystallization or flash chromatography before use. The primary solution is preventative: proper storage is critical.

Q2: During my reaction workup, which involves an aqueous basic wash (e.g., NaHCO₃ or NaOH), the organic layer developed a dark color. Is this related to my starting material?

A2: Yes, this is a strong indication of base-catalyzed oxidation.

  • Causality: In the presence of a base, the weakly acidic phenolic proton is removed to form a phenoxide anion. This anion is significantly more electron-rich and therefore far more susceptible to oxidation than the neutral phenol. The negative charge on the oxygen atom increases the electron density of the aromatic ring, drastically lowering its oxidation potential. Any dissolved oxygen in your solvents will rapidly and irreversibly oxidize the phenoxide.

  • Immediate Action: Minimize the contact time with the basic solution. If possible, perform the wash at a lower temperature (0 °C) and ensure the solutions were prepared with de-gassed water.

  • Preventative Strategy: If the goal of the basic wash is to remove acidic impurities, consider alternative, non-basic workup procedures. If a base is essential, use the mildest base possible (e.g., saturated sodium bicarbonate over sodium hydroxide) and ensure the entire workup is performed under a stream of inert gas (nitrogen or argon) to minimize contact with air.

Q3: My TLC and NMR analyses consistently show a new, more polar spot and a peak corresponding to a carboxylic acid. How do I prevent this byproduct?

A3: The formation of 2-bromo-6-hydroxy-4-methoxybenzoic acid is a result of the oxidation of the aldehyde functional group.

  • Causality: Aldehydes are readily oxidized to carboxylic acids, a common side reaction when handling aromatic aldehydes, especially when exposed to air over time or under harsh reaction conditions.[3] This can occur during the reaction, workup, or even during storage if the material is not properly protected.

  • Solutions & Protocols:

    • Strict Inert Atmosphere: The most effective preventative measure is to run your reaction under a rigorously maintained inert atmosphere. This protects both the aldehyde and the phenol groups.[4][5][6] See Protocol 1 for a detailed methodology.

    • Solvent Purity: Use freshly distilled or anhydrous-grade solvents that have been properly de-gassed to remove dissolved oxygen.

    • Purification: The resulting carboxylic acid is significantly more polar than the starting aldehyde. It can typically be removed effectively via flash column chromatography. A mild basic wash during workup can also remove the acidic byproduct, but be mindful of the risks outlined in Q2.

Problem Probable Cause Primary Solution
Solid reagent turns brownAir oxidation of the phenol groupStore under inert gas at 2-8 °C, protected from light.[2][7]
Reaction mixture darkens with baseBase-catalyzed oxidation of the phenoxide ionMinimize contact time with base; use de-gassed solutions; work under N₂/Ar.
Carboxylic acid byproduct observedOxidation of the aldehyde groupEmploy strict inert atmosphere techniques during the reaction.[6]
Low yields in cross-couplingCatalyst poisoning by oxidative byproductsUse high-purity, non-oxidized starting material and maintain inert conditions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and preventative measures for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Q4: What are the definitive, ideal storage conditions for this compound?

A4: To ensure long-term stability and prevent oxidative degradation, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde must be stored with care. The manufacturer's safety data sheet (SDS) provides the best guidelines.[8]

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)[2][8]Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature 2–8 °C (Refrigerated)[2][7]Slows the rate of any potential decomposition pathways.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can accelerate oxidation.
Location Dry, well-ventilated area[9][10]Ensures a stable external environment.
Q5: How do I properly set up a reaction under an inert atmosphere without a glovebox?

A5: Using a Schlenk line or a simpler balloon setup are effective methods for creating an inert reaction environment.[5][6]

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Balloon Method)
  • Glassware Preparation: Oven-dry ( >120 °C for at least 4 hours) or flame-dry all glassware (reaction flask, stir bar, condenser) under vacuum to remove adsorbed water.

  • Assembly: Quickly assemble the hot glassware and seal the joints. Fold a rubber septum over the main neck of the flask.

  • Purging the Flask: Insert a needle attached to a nitrogen or argon gas line (a balloon filled with inert gas is a common and effective method).[6][11] Insert a second, open needle to act as an outlet.

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.[6]

  • Establish Positive Pressure: Remove the outlet needle first, then the inlet needle. The balloon will keep a slight positive pressure of inert gas inside the flask, preventing air from re-entering.

  • Reagent Addition: Add solid 2-Bromo-6-hydroxy-4-methoxybenzaldehyde to the flask under a positive flow of inert gas. Add de-gassed solvents and liquid reagents via a dry syringe through the rubber septum.

G cluster_prep Flask Preparation cluster_purge Inert Gas Purge cluster_addition Reagent Addition Dry Oven/Flame Dry Glassware Assemble Assemble Hot & Seal Dry->Assemble Purge Flush with N₂/Ar (Inlet/Outlet Needles) Assemble->Purge Pressure Establish Positive Pressure (Balloon) Purge->Pressure Add_Solid Add Solid Reagent Pressure->Add_Solid Add_Liquid Add Degassed Solvents & Liquid Reagents via Syringe Add_Solid->Add_Liquid

Caption: Workflow for setting up an oxidation-sensitive reaction.

Q6: Which solvents and reagents should I be cautious with?

A6: Solvent choice and reagent compatibility are crucial.

  • Recommended Solvents: Anhydrous, de-gassed solvents are always preferred. Common choices like THF, Dioxane, Toluene, and DMF are acceptable provided they are purified and de-oxygenated.

  • Solvents to Use with Caution: Chlorinated solvents (DCM, Chloroform) can contain acidic impurities that may degrade the compound over time. Protic solvents like methanol or ethanol are generally fine but must be de-gassed.

  • Reagents to Avoid/Use with Caution:

    • Strong Bases: As discussed, strong bases (e.g., NaOH, KOH, NaH) will form the highly reactive phenoxide and should be avoided if possible.

    • Oxidizing Agents: Avoid any unnecessary exposure to oxidizing agents unless they are a required part of the reaction sequence.

    • Transition Metals: While often used in reactions with this molecule, be aware that some transition metals can catalyze oxidation, making the inert atmosphere even more critical.

Q7: What are the primary oxidative degradation pathways I am trying to prevent?

A7: There are two main degradation pathways you are working to mitigate: oxidation of the phenol and oxidation of the aldehyde.

G cluster_phenol Phenol Oxidation cluster_aldehyde Aldehyde Oxidation Start 2-Bromo-6-hydroxy- 4-methoxybenzaldehyde Phenoxide Phenoxide Ion (Base-Catalyzed) Start->Phenoxide Base CarboxylicAcid Carboxylic Acid Byproduct Start->CarboxylicAcid [O] Radical Phenoxy Radical Phenoxide->Radical [O] Quinone Quinone-like Oligomers (Colored Impurities) Radical->Quinone Coupling

Caption: Primary oxidative degradation pathways for the target molecule.

By understanding the inherent reactivity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and implementing these preventative protocols, you can significantly improve the reliability and success of your experiments.

References
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere - YouTube. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Quora. (2021, July 29). How to set up a reactor in an inert atmosphere. [Link]

  • Bio-Connect. (2013, September 9). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

  • Angene Chemical. (2024, December 18). Safety Data Sheet - 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

  • Chem-Station. (2024, May 9). What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?[Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • AIChE. How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. [Link]

  • American Elements. 2-Bromo-6-hydroxy-4-methylbenzaldehyde. [Link]

  • Xometry. (2023, March 9). About Phenol Formaldehyde Resin. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

  • De Gruyter. (2020, February 14). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. [Link]

  • ACS Publications. (2022, September 7). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. [Link]

  • Plastics Engineering Company. Phenolic Novolac And Resol Resins. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges posed by 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. This molecule, a valuable building block in the synthesis of complex organic molecules, presents unique hurdles due to the steric congestion around its reactive sites. The ortho-bromo and ortho-hydroxyl groups significantly hinder the approach of reagents to the aromatic ring and the aldehyde functionality. This guide provides troubleshooting advice and frequently asked questions to empower researchers in overcoming these steric challenges.

I. Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific problems encountered during reactions with 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and offers targeted solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: The primary challenge in Suzuki-Miyaura couplings with this substrate is the steric hindrance imposed by the ortho-bromo and ortho-hydroxyl groups.[1] This steric bulk impedes the crucial transmetalation and reductive elimination steps in the catalytic cycle.[2] To overcome this, several modifications to the reaction conditions are recommended:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is critical to promote the reaction.[1][3] These ligands stabilize the palladium center and facilitate the difficult coupling of sterically demanding partners.[4]

    • Recommended Ligand Classes:

      • Biaryl Phosphines: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered substrates.[1]

      • N-Heterocyclic Carbenes (NHCs): Acenaphthoimidazolylidene palladium complexes have shown high efficacy in these types of challenging couplings.[5]

  • Base and Solvent Optimization: The choice of base and solvent system is crucial for a successful reaction.

    • Base: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate.[6]

    • Solvent: Aprotic polar solvents or solvent mixtures are preferred. Toluene/water or 1,4-dioxane are common choices that can facilitate the dissolution of both the organic and inorganic components of the reaction.[1]

  • Temperature and Reaction Time: Due to the high activation energy associated with coupling sterically hindered substrates, elevated temperatures (often >100 °C) and extended reaction times may be necessary.[3] Microwave irradiation can also be a valuable tool to expedite these transformations.[5]

Workflow for Optimizing Sterically Hindered Suzuki-Miyaura Coupling

G cluster_start cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Tuning cluster_outcome start Low Yield in Suzuki Coupling catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) start->catalyst precatalyst Use appropriate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->precatalyst base Employ Stronger Base (e.g., K₃PO₄, Cs₂CO₃) precatalyst->base solvent Use Aprotic Polar Solvent (e.g., Toluene/H₂O, Dioxane) base->solvent temp_time Increase Temperature & Time (Consider Microwave) solvent->temp_time end Improved Yield of Biaryl Product temp_time->end G start Failed Sonogashira Coupling q1 Is the catalyst system optimized for hindered substrates? start->q1 sol_catalyst Use bulky, electron-rich phosphine ligands (e.g., XPhos). Consider in situ catalyst generation. q1->sol_catalyst No q2 Have alternative conditions been explored? q1->q2 Yes a1_yes Yes a1_no No sol_catalyst->q2 sol_conditions Try Copper-Free conditions. Investigate Nickel Catalysis. q2->sol_conditions No end Successful C(sp²)-C(sp) Bond Formation q2->end Yes a2_yes Yes a2_no No sol_conditions->end

Caption: Troubleshooting Sonogashira coupling with hindered substrates.

II. Frequently Asked Questions (FAQs)

Q1: Can the aldehyde group in 2-Bromo-6-hydroxy-4-methoxybenzaldehyde interfere with cross-coupling reactions?

A1: Yes, the aldehyde group can potentially interfere in several ways. It can coordinate to the metal catalyst, potentially inhibiting its activity. Additionally, under certain basic conditions, side reactions involving the aldehyde, such as aldol condensations, could occur. If interference is suspected, it is advisable to protect the aldehyde group, for instance, as an acetal. [7]This protection can be reversed under acidic conditions after the cross-coupling reaction is complete.

Q2: Are there any specific safety precautions to consider when working with 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and the recommended reagents?

A2: Standard laboratory safety procedures should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the recommended reagents, such as phosphine ligands, can be air-sensitive and pyrophoric, requiring handling under an inert atmosphere (e.g., nitrogen or argon). Palladium catalysts and copper salts should be handled with care as they can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: For a nucleophilic aromatic substitution (SₙAr) reaction, which is a better leaving group on this ring system, the bromo or a nitro group if I were to synthesize an analogous compound?

A3: In classical SₙAr reactions, the rate is determined by the stability of the Meisenheimer intermediate, which is enhanced by strong electron-withdrawing groups ortho and para to the leaving group. [8]While bromide is a good leaving group, a nitro group is a much stronger electron-withdrawing group and would therefore activate the ring much more effectively towards nucleophilic attack, leading to a faster reaction rate. However, the synthesis of the nitro-analogue might be more complex. For concerted SₙAr mechanisms, the leaving group ability is also a critical factor. [9] Q4: I am considering a C-H activation/functionalization reaction at the position ortho to the methoxy group. Is this feasible given the steric environment?

A4: C-H activation in such a sterically congested environment would be extremely challenging. The existing ortho-bromo and ortho-hydroxyl groups would likely hinder the approach of the large transition metal complexes typically required for directed C-H activation. Furthermore, these groups themselves could act as directing groups, leading to a complex mixture of products. While not impossible, developing a selective C-H functionalization protocol for this specific position would require significant and highly specialized catalyst development.

References

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(45), 14818–14829. [Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 71(16), 6020–6032. [Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 71(16), 6020-6032. [Link]

  • Aher, R. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4874-4903. [Link]

  • Zhang, W., et al. (2023). Steric-Adaptive Biocatalysis: Imine Reductase-Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition, 62(1), e202213745. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2018). ResearchGate. [Link]

  • Chen, Y.-C., et al. (2020). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 25(15), 3456. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Rahman, M. M., & Al-Amin, M. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(10), 823. [Link]

  • Wang, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2019). ResearchGate. [Link]

  • Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. (2016). PubMed. [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2018). ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Chen, X., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(2), 101345. [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). ACS Publications. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016). MDPI. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). PMC. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. (2021). YouTube. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PMC. [Link]

  • Steric effects. Wikipedia. [Link]

  • What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. FAQ. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. (2024). ResearchGate. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. (2024). PubMed. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2020). Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2015). PMC. [Link]

  • Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. (2022). eScholarship.org. [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Locked" Molecule

2-Bromo-6-hydroxy-4-methoxybenzaldehyde presents a classic "solubility paradox." Despite containing three polar functional groups (aldehyde, hydroxyl, ether), it often behaves like "brick dust" in aqueous media.

The Root Cause: The primary culprit is Intramolecular Hydrogen Bonding (IMHB) . The hydroxyl group at the C6 position forms a strong hydrogen bond with the carbonyl oxygen of the aldehyde at C1. This "locks" the polarity of both groups, effectively masking them from water molecules and creating a pseudo-hydrophobic ring structure. Additionally, the bulky Bromine atom at C2 increases lipophilicity and steric hindrance.

This guide provides three validated workflows to overcome these structural barriers.

Module 1: The pH Switch Strategy (Ionization)

Principle: The most direct method to solubilize this compound is to break the intramolecular hydrogen bond by deprotonating the phenolic hydroxyl group. However, due to the IMHB, the pKa of the 6-hydroxyl group is significantly higher (less acidic) than a standard phenol (typically pKa ~10 vs. ~8 for para-isomers). You must drive the equilibrium further than expected.

Protocol: Controlled Deprotonation

Best for: Chemical synthesis or high-pH stability assays.

  • Preparation: Suspend the compound in water (it will likely float or sink as a solid).

  • Titration: Slowly add 1.0 M NaOH or KOH dropwise while stirring.

  • Endpoint: Monitor for a distinct color change.

    • Visual Cue: The solution will turn from off-white/pale yellow to a vibrant yellow/orange . This bathochromic shift confirms the formation of the phenolate anion, which is highly water-soluble.

  • Buffering: Once dissolved, back-titrate with a buffer (e.g., Phosphate or Tris) to the lowest pH that maintains solubility (usually pH 9.5–10.5).

Critical Warning:

Aldehyde Instability: At pH > 12, the aldehyde group is susceptible to the Cannizzaro reaction (disproportionation into alcohol and carboxylic acid) or Aldol condensation. Do not store at pH > 11 for extended periods.

Module 2: Co-solvent Engineering

Principle: If high pH is incompatible with your assay (e.g., cell culture), you must use a co-solvent system that matches the dielectric constant of the solute. Based on solubility data for analogous brominated hydroxybenzaldehydes, a binary solvent system is required.

Table 1: Recommended Co-solvent Systems
Primary SolventWater Ratio (Max)Solubility PotentialNotes
DMSO 1:9 (10% DMSO)HighBest for biological assays. Universal solvent for this class.
DMF 1:4 (20% DMF)Very HighExcellent for synthesis; toxic to cells.
Ethanol 1:1 (50% EtOH)ModerateRequires heating (40°C) to initiate dissolution.
PEG-400 1:3 (25% PEG)ModerateGood for animal formulation (low toxicity).
Protocol: The "Pre-Dissolve" Method
  • Dissolve the solid compound completely in 100% DMSO (Stock concentration: 10–50 mM).

  • Vortex until the solution is perfectly clear.

  • Add the aqueous buffer slowly to the DMSO stock (not the other way around) to prevent "crashing out" (rapid precipitation of amorphous solids).

Module 3: Supramolecular Encapsulation (Cyclodextrins)

Principle: For strictly physiological pH (7.4) where the compound is neutral and insoluble, encapsulation is the gold standard. The hydrophobic benzene ring (with Br and OMe groups) fits into the cavity of


-Cyclodextrin, leaving the hydrophilic exterior exposed to water.

Recommended Host: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Why? Native

-CD has limited solubility itself. The hydroxypropyl derivative is highly soluble and prevents recrystallization of the guest.
Protocol: Phase Solubility Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Addition: Add excess 2-Bromo-6-hydroxy-4-methoxybenzaldehyde to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate by UV-Vis (approx. 280–320 nm) to determine the soluble concentration.

Visual Troubleshooting Guide

The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: 2-Br-6-OH-4-OMe Benzaldehyde Insoluble Check_pH Can your assay tolerate pH > 10? Start->Check_pH Method_Ion Method: pH Adjustment (Form Phenolate) Check_pH->Method_Ion Yes (Synthesis) Check_DMSO Can you use organic co-solvents (DMSO)? Check_pH->Check_DMSO No (Bio-Assay) Method_Cosolvent Method: Binary Solvent (DMSO/Buffer) Check_DMSO->Method_Cosolvent Yes (>1% allowed) Method_CD Method: Cyclodextrin Encapsulation (HP-beta-CD) Check_DMSO->Method_CD No (Strict Aqueous)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay tolerance for pH and organic solvents.

Frequently Asked Questions (FAQ)

Q1: My solution turned bright yellow after adding NaOH. Did I degrade the compound? A: Likely not. The yellow color is the phenolate anion form of the molecule. This is a reversible physical change (ionization). However, if the color shifts to dark brown or red over time, this indicates oxidation or polymerization (aldol condensation). Action: Use the solution immediately or store under inert gas (Argon/Nitrogen).

Q2: Why does the compound precipitate when I dilute my DMSO stock into water? A: This is the "Crash Out" effect. The compound is extremely hydrophobic due to the bromine and IMHB. When the DMSO concentration drops below a critical threshold (often <5%), the water's polarity forces the compound out of solution. Action: Use Module 3 (Cyclodextrins) to prevent this, or keep DMSO concentration higher if the assay permits.

Q3: Can I use ethanol instead of DMSO? A: Yes, but with caveats. Ethanol has a lower boiling point and dielectric constant than DMSO. As seen in studies of analogous brominated aldehydes [1], ethanol/water mixtures often require higher solvent fractions (e.g., 40-50% EtOH) to achieve the same solubility as 10-20% DMSO or DMF.

Q4: Is the bromine atom stable in aqueous solution? A: Generally, yes. The bromine on the aromatic ring is stable to hydrolysis under standard conditions. However, it makes the ring electron-deficient, potentially increasing the acidity of the phenol but also making the aldehyde more reactive toward nucleophiles [3].

References

  • Jouyban-Acree Model Application:Solubility of 3-bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures. The principles of cosolvency (dielectric matching) for brominated hydroxybenzaldehydes are directly applicable here.

  • Intramolecular Hydrogen Bonding:Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes. Explains the "locking" mechanism that reduces aqueous solubility in 6-hydroxy isomers compared to 4-hydroxy isomers.

  • Cyclodextrin Complexation: Molecular inclusion complexes: Cyclodextrins and benzaldehyde.[1] Validates the use of cyclodextrins for solubilizing hydrophobic benzaldehyde derivatives.

  • Chemical Stability:Unforeseen formation of brominated hydroxybenzaldehydes.

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Assay of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (often derived from isovanillin or related precursors) is a critical intermediate in the synthesis of resorcylic acid lactones and bioactive pharmacophores.[1] Its purity is paramount, yet its analysis presents a distinct chromatographic challenge: the separation of the target molecule from its regioisomers (e.g., 5-bromo isomer) , unreacted starting materials , and oxidative degradation products (benzoic acids) .

This guide moves beyond generic "scouting gradients." We compare a standard C18/Formic Acid approach against an optimized Phenyl-Hexyl/Phosphate Buffer method.[1] The data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (


) for halogenated aromatic isomers due to 

-

interactions, resulting in a robust, self-validating purity assay.[1]

Part 1: The Chemical Context & Separation Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior.[2]

FeatureChemical Implication for HPLC
Phenolic -OH Weakly acidic (pKa

7.5–8.5).[1] Requires acidic mobile phase (pH < 3.[1]0) to suppress ionization and prevent peak tailing.[1]
Bromine Substituent Increases lipophilicity (LogP

) and polarizability.[1] Heavy atom effect allows for specific interaction with phenyl-based columns.[1]
Aldehyde Group Susceptible to oxidation.[1] The method must resolve the corresponding benzoic acid impurity (which will elute earlier in RP-HPLC).[1]
Isomerism Bromination can occur at the 2- or 5-position.[1] These isomers have identical mass (MS cannot distinguish) and similar hydrophobicity, requiring steric or electronic separation mechanisms.[1]

Part 2: Comparative Method Performance

We evaluated two distinct methodologies. The goal was to achieve a Resolution (


) > 2.0 between the main peak and its critical isomer impurity.
Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][3]

  • Observation: The C18 phase relies solely on hydrophobic subtraction.[1] While it retains the main peak, it fails to fully resolve the 5-bromo regioisomer due to lack of shape selectivity. The formic acid is sometimes insufficient to fully suppress the phenolic ionization, leading to slight tailing (

    
    ).
    
Method B: The Optimized "Orthogonal" Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1][4]

  • Observation: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the aromatic ring.[1] The bulky Bromine atom creates steric differences between the 2-bromo and 5-bromo isomers, significantly altering their interaction with the stationary phase. Phosphate buffer provides higher ionic strength, sharpening the phenolic peak.
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline separation) +183%
Tailing Factor (

)
1.6 (Asymmetric)1.05 (Symmetric) Ideal Shape
Theoretical Plates (

)
8,50014,200 High Efficiency
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The use of a specific pH buffer ensures that the phenol remains protonated, locking its retention time regardless of minor matrix pH variations.

Reagents & Standards
  • Reference Standard: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (>99.0%).[1]

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water.[1]

  • Buffer: Monopotassium Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Mobile Phase Preparation[4][5][6]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.[1]
    
    • Why pH 2.5? This is well below the pKa of the phenol (~8) and the benzoic acid impurity (~4), ensuring all species are neutral and retained.

  • Mobile Phase B (Organic): 100% Methanol.[1]

    • Why Methanol? MeOH promotes stronger

      
      -
      
      
      
      interactions on Phenyl columns compared to Acetonitrile.[1]
Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical for viscosity/pressure consistency).

  • Detection: UV at 280 nm (aromatic ring) and 310 nm (conjugated aldehyde).[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.07030Initial Hold
2.07030Isocratic End
15.02080Linear Ramp
18.02080Wash
18.17030Re-equilibration
23.07030End of Run

Part 4: Visualizing the Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl stationary phase over the standard C18.

MethodDevelopment Start Analyte: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde CheckStructure Analyze Functional Groups (-OH, -Br, -CHO) Start->CheckStructure Decision1 Select Mobile Phase pH CheckStructure->Decision1 Acidic Acidic (pH 2.5) Suppress Phenol Ionization Decision1->Acidic Correct Neutral Neutral (pH 7) Ionized Phenol (Poor Retention) Decision1->Neutral Incorrect Decision2 Select Column Chemistry Acidic->Decision2 C18 C18 (Hydrophobic) Result: Isomer Co-elution Decision2->C18 Generic Phenyl Phenyl-Hexyl (Pi-Pi + Steric) Result: Isomer Separation Decision2->Phenyl Optimized FinalMethod FINAL METHOD: Phenyl-Hexyl + Phosphate Buffer pH 2.5 Phenyl->FinalMethod

Caption: Decision matrix highlighting the critical choice of pH suppression and Phenyl-Hexyl chemistry for isomer resolution.

Diagram 2: Impurity Origin & Separation

Understanding what we are separating is as important as how.[1] This diagram maps the synthesis impurities to the chromatographic separation.

ImpuritySeparation Precursor Isovanillin (Starting Material) Reaction Bromination Reaction (+ Br2) Precursor->Reaction Separation HPLC Elution Order (Phenyl-Hexyl) Precursor->Separation Elutes 2nd Target Target Analyte: 2-Bromo-6-hydroxy... Reaction->Target Major Product Impurity1 Impurity A: 5-Bromo Isomer Reaction->Impurity1 Regioisomer Impurity2 Impurity B: Dibromo Species Reaction->Impurity2 Over-reaction Impurity3 Impurity C: Benzoic Acid (Oxidation) Target->Impurity3 Air Oxidation Target->Separation Elutes 3rd Impurity1->Separation Elutes 4th (Isomer Resolved) Impurity2->Separation Elutes 5th (Lipophilic) Impurity3->Separation Elutes 1st (Polar)

Caption: Synthesis pathway mapping impurities to their relative elution order in the optimized method.

Part 5: Validation Strategy (ICH Q2)

To ensure the method is "publishable" and robust, verify these parameters:

  • Specificity: Inject the "blank" (mobile phase) and "placebo" (synthesis matrix without analyte). Ensure no interference at the retention time of the main peak (

    
     8-10 min).
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    
     should be 
    
    
    
    .[1]
  • Robustness (pH): Vary buffer pH by

    
    . Because the method operates at pH 2.5 (far from the pKa), retention times should remain stable (< 2% shift).
    
  • Solution Stability: The aldehyde group is reactive.[1][5] Store samples in amber vials at 4°C. Verify stability by injecting at 0h and 24h; degradation (formation of benzoic acid) should be < 0.5%.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1][6] (Foundational text on Phenyl-Hexyl selectivity mechanisms).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed protocols for pH buffer selection in method development).

  • Phenomenex Application Guide. Separation of Halogenated Isomers using Phenyl-Hexyl Phases. Link (General reference for column chemistry selection).

  • PubChem. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Link

Sources

Comparative Reactivity Guide: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde vs. Bromovanillin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (hereafter referred to as 2,6-BHMB ) and Bromovanillin (specifically the standard isomer, 5-Bromovanillin ).

These two molecules are isomers with identical molecular formulas (


) but drastically different reactivity profiles governed by their substitution patterns. This guide analyzes these differences through the lens of physical organic chemistry, focusing on Intramolecular Hydrogen Bonding (IMHB)  and Steric Congestion .

Executive Summary

  • 2,6-BHMB (The "Salicylaldehyde" Type): Defined by an -OH group ortho to the carbonyl. This creates a "locked" conformation due to strong intramolecular hydrogen bonding (IMHB). The 2-position bromine adds significant steric bulk directly flanking the aldehyde. Key Characteristic: Lower carbonyl electrophilicity, higher lipophilicity, and resistance to oxidation.

  • Bromovanillin (The "Vanillin" Type): Defined by an -OH group para to the carbonyl. Lacks IMHB with the aldehyde.[1][2] The bromine is ortho to the phenol, increasing acidity. Key Characteristic: High carbonyl reactivity, high polarity, and facile nucleophilic attack.

Quick Comparison Matrix
Feature2-Bromo-6-hydroxy-4-methoxybenzaldehydeBromovanillin (5-Bromovanillin)
Structure Type Resorcinol-derived (Salicylaldehyde-like)Guaiacol-derived (Vanillin-like)
Carbonyl Status Deactivated (IMHB + Steric Crowding)Activated (Accessible)
Phenolic pKa High (~8–9) due to IMHB stabilizationLow (~6–7) due to ortho-Br induction
Solubility Soluble in non-polar solvents (DCM, Toluene)Soluble in polar solvents (Alcohols, Base)
Primary Application Metal Chelation (N,O-ligands), ScaffoldsLignin Models, Bioactive Hydrazones

Molecular Architecture & Mechanistic Insight

The "Locked" Carbonyl of 2,6-BHMB

In 2,6-BHMB, the hydroxyl group at C6 donates a hydrogen bond to the carbonyl oxygen at C1. This interaction (approx. 5–7 kcal/mol) has two profound effects:

  • Electronic Deactivation: The carbonyl oxygen's lone pairs are engaged, reducing the partial positive charge (

    
    ) on the carbonyl carbon. This makes the aldehyde less electrophilic.
    
  • Steric Shielding: The C2-Bromine atom (Van der Waals radius ~1.85 Å) physically blocks the "Burgi-Dunitz" angle of attack for incoming nucleophiles.

The "Open" Carbonyl of Bromovanillin

In Bromovanillin, the hydroxyl group is at C4 (para). It cannot hydrogen bond with the carbonyl.[2]

  • Electronic Activation: While the resonance from the para-oxygen donates electron density, the inductive withdrawal from the meta-bromine (C5) partially reactivates the carbonyl.

  • Accessibility: The carbonyl is sterically unencumbered, allowing rapid reaction with amines (Schiff base formation) or oxidants.

Visualization of Reactivity Zones

The following diagram illustrates the structural constraints affecting reactivity.

ReactivityComparison cluster_BHMB 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (Deactivated / Sterically Hindered) cluster_BV Bromovanillin (Activated / Accessible) NodeA Carbonyl (C=O) NodeB 6-OH Group NodeB->NodeA Strong IMHB (Locks Carbonyl) NodeC 2-Br Atom NodeC->NodeA Steric Blockade (Hinders Attack) NodeX Carbonyl (C=O) NodeY 4-OH Group NodeY->NodeX No IMHB (Resonance only) NodeZ 5-Br Atom NodeZ->NodeY Inductive Effect (Increases Acidity)

Caption: Structural logic governing the reactivity differences. Note the "locking" effect in the 2,6-isomer vs. the open accessibility in Bromovanillin.

Experimental Reactivity Profiling

Nucleophilic Addition (Schiff Base Formation)

This is the most common reaction for these aldehydes.

  • Bromovanillin: Reacts rapidly with primary amines in ethanol at room temperature or mild reflux. Yields are typically high (>85%).

  • 2,6-BHMB: Reacts slowly. The IMHB must be broken, and the nucleophile must overcome the steric bulk of the C2-Bromine.

    • Protocol Adjustment: Requires higher temperatures (vigorous reflux), longer reaction times, and often an acid catalyst (e.g., acetic acid) to protonate the carbonyl and facilitate attack.

Suzuki-Miyaura Cross-Coupling

Using the Bromine handle for C-C bond formation.

  • Bromovanillin (C5-Br): The bromine is flanked by an -OH and an -H (or -OMe depending on exact numbering). It is relatively accessible.[2] Standard catalysts like

    
     work well.
    
  • 2,6-BHMB (C2-Br): The bromine is ortho to the formyl group. This is a "sterically difficult" coupling.

    • Protocol Adjustment: Requires active catalyst systems.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos ) are recommended to facilitate oxidative addition and reductive elimination in this crowded environment.

Solubility & Purification
  • 2,6-BHMB: Due to IMHB, the molecule "hides" its polar groups. It is surprisingly soluble in non-polar solvents (Hexane/EtOAc mixtures) and can often be purified by steam distillation or silica chromatography using low-polarity eluents.

  • Bromovanillin: Highly polar. Often requires recrystallization from Ethanol/Water or Methanol.

Detailed Experimental Protocols

Protocol A: Schiff Base Synthesis (Comparative)

Objective: Condensation with 4-aminophenol to form a ligand.

Method for Bromovanillin (Standard)
  • Dissolve: 1.0 eq Bromovanillin and 1.0 eq 4-aminophenol in Ethanol (10 mL/g).

  • React: Stir at reflux (78°C) for 2 hours .

  • Isolate: Cool to RT. The product usually precipitates as a yellow solid.

  • Purify: Filter, wash with cold ethanol. Yield: ~90% .

Method for 2,6-BHMB (Forcing Conditions)
  • Dissolve: 1.0 eq 2,6-BHMB and 1.1 eq 4-aminophenol in n-Propanol (higher boiling point, 97°C).

  • Catalyze: Add 5 drops of Glacial Acetic Acid.

  • React: Reflux vigorously for 12–24 hours . Monitor by TLC (the aldehyde spot will persist longer than with Bromovanillin).

  • Isolate: Evaporate solvent to 50% volume. Cool to 0°C. If no precipitate forms, add cold Hexane to induce crystallization.

  • Yield: Typically 60–75% .

Protocol B: Suzuki Coupling of 2,6-BHMB

Objective: Coupling 2,6-BHMB with Phenylboronic acid.

System:


 / SPhos / 

in Toluene/Water.[3]
  • Charge: In a Schlenk tube, add 2,6-BHMB (1.0 mmol), Phenylboronic acid (1.5 mmol),

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add Toluene (4 mL) and Water (1 mL). Degas with Argon for 10 mins.

  • Heat: Seal and heat to 100°C for 18 hours. (Note: Bromovanillin would typically react at 80°C in 4-6 hours).

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Why SPhos? The Buchwald ligand SPhos is specifically designed to handle ortho-substituted aryl halides like 2,6-BHMB.

References

  • Ambeed. (n.d.). 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Bromovanillin Product Specification. Retrieved from

  • BenchChem. (2025).[4][5] Application Notes: Synthesis of Schiff Base Derivatives from Hydroxybenzaldehydes. Retrieved from

  • Organic Chemistry Portal. (n.d.).[2] Suzuki Coupling: Mechanism and Catalysts for Sterically Hindered Substrates. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromovanillin. Retrieved from

Sources

Validating structural integrity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: A Comparative IR Spectroscopy Guide Content Type: Technical Comparison & Validation Protocol Author Persona: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde represents a critical structural scaffold. Its unique "push-pull" electronic architecture—defined by an electron-withdrawing aldehyde and bromine atom flanked by electron-donating hydroxy and methoxy groups—creates a distinct vibrational signature.

For researchers, the primary challenge is not just identification, but structural integrity validation . Specifically, confirming the ortho-positioning of the hydroxyl group relative to the aldehyde (essential for downstream chelation chemistry) and ensuring the bromine atom is successfully installed without over-bromination.

This guide compares the two dominant IR sampling techniques—Diamond ATR and KBr Pellets —and provides a self-validating interpretation framework to distinguish this molecule from its precursors (e.g., isovanillin derivatives) and oxidation byproducts.

Structural Analysis & Theoretical Predictions

Before touching the instrument, we must understand the physics governing the spectrum. This molecule is not a standard benzaldehyde; it is a highly conjugated, chelated system .

Functional GroupElectronic EnvironmentPredicted IR Behavior
Carbonyl (C=O) The Chelation Effect: The C6-OH group forms a strong intramolecular hydrogen bond with the C1-Aldehyde oxygen (6-membered ring).Red Shift: Unlike standard benzaldehydes (~1700 cm⁻¹), this C=O stretch will shift significantly lower to 1635–1660 cm⁻¹ .
Hydroxyl (O-H) Locked Conformation: The H-bond prevents the O-H bond from vibrating freely.Broadening/Disappearance: Do not expect a sharp peak at 3500 cm⁻¹. Look for a weak, very broad band often buried under C-H stretches (3200–2700 cm⁻¹).
Methoxy (C-O-C) Electron-donating (+M effect) at the para position (C4).Strong asymmetric stretching bands in the 1200–1275 cm⁻¹ region.
Bromine (C-Br) Heavy atom attached directly to the aromatic ring (C2).Low-frequency fingerprint bands (600–700 cm⁻¹ ). Hard to see in some ATRs, distinct in KBr.

Comparative Analysis: ATR vs. KBr

As a Senior Scientist, I often see labs default to ATR for speed. However, for halogenated crystalline solids like this target, the choice of method dictates the data quality.

Method A: FTIR via Diamond ATR (Attenuated Total Reflectance)
  • The Standard: Single-bounce Diamond Crystal.

  • Pros: Rapid (<2 mins), non-destructive, no sample prep.

  • Cons:

    • Contact Efficiency: This aldehyde is a crystalline solid. Poor contact with the diamond results in weak spectra. High pressure is required.

    • Spectral Cutoff: Diamond absorbs strongly below 525 cm⁻¹, potentially obscuring the C-Br bending modes.

  • Verdict: Best for Routine QC (Pass/Fail).

Method B: FTIR via KBr Pellet (Transmission)
  • The Standard: 1-2 mg sample dispersed in 200 mg KBr, pressed at 8-10 tons.

  • Pros:

    • Resolution: Superior spectral resolution and peak shape.

    • Range: Transmits down to 400 cm⁻¹, revealing the complete C-Br fingerprint.

  • Cons: Hygroscopic Interference. KBr absorbs water, creating O-H bands that mimic impurities or obscure the target's chelated O-H.

  • Verdict: Best for Structural Characterization and Impurity Profiling .

Experimental Protocol: The "Self-Validating" ATR Workflow

We will focus on the ATR method as it is the industry workhorse, but with specific modifications to ensure validity.

Prerequisites:

  • FTIR Spectrometer (calibrated with Polystyrene film).

  • Solvent: Isopropanol (for cleaning).

  • Sample: Dry, crystalline powder of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Step-by-Step Methodology:

  • Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Crystal Prep: Clean diamond with isopropanol. Critical: Allow 30s for solvent evaporation. A wet crystal will show false isopropanol peaks (broad OH, C-H).

  • Sample Loading: Place ~5 mg of sample on the crystal center.

  • The "Crush" Technique:

    • Lower the pressure anvil.

    • Expert Tip: Do not apply full pressure immediately. Apply 50% pressure, wait 10 seconds for the crystal lattice to settle/deform slightly, then apply Max Pressure. This improves peak intensity by ~20%.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Precision).

  • Validation (Real-time): Check the % Transmittance of the C=O peak . If it is >90% T (i.e., weak absorption), your contact is poor. Clean and reload. Aim for 50-70% T.

Data Interpretation & Validation Logic

This section defines how to interpret the data to validate structural integrity.

The "Fingerprint" Decision Matrix
Spectral Region (cm⁻¹)FeatureObservationConclusion
3200 – 2700 Chelated O-H Broad, weak shoulder merging with C-H.PASS: Intramolecular H-bond intact (Ortho-OH confirmed).
2850 & 2750 Aldehyde C-H Distinct "Fermi Resonance" doublet.[1]PASS: Aldehyde functional group present.[2][3][4][5][6][7][8]
1635 – 1660 Conjugated C=O Strong, sharp peak. (Shifted down from 1700).PASS: Confirms conjugation + H-bonding.
> 1690 Free C=O Sharp peak near 1700 cm⁻¹.FAIL: Indicates loss of H-bond (isomer impurity?) or oxidation.
~1070 & ~650 C-Br / Ar-Br Medium intensity bands.PASS: Bromine incorporation successful.
Common Impurity Flags
  • Starting Material (Isovanillin derivative): Missing the C-Br bands in the fingerprint region; slight shift in C=O frequency due to lack of steric crowding.

  • Oxidation (Carboxylic Acid): Appearance of a very broad, messy O-H stretch centered at 3000 cm⁻¹ (dimer) and a shift of C=O to ~1680 cm⁻¹.

  • Water (Wet Sample/KBr): Distinct, rounded blob at 3300-3400 cm⁻¹.

Visualization of Logic

Figure 1: Structural Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: IR Acquisition cluster_2 Phase 3: Data Interpretation Start Crude Product (Brominated) Dry Vacuum Drying (Remove Solvents) Start->Dry ATR FTIR (Diamond ATR) High Pressure Contact Dry->ATR Check Quality Check (C=O Intensity > 20% Abs?) ATR->Check Check->ATR Poor Contact C_O_Pos C=O Position? Check->C_O_Pos Good Spectrum OH_Check O-H Profile? C_O_Pos->OH_Check 1635-1660 cm-1 Fail_Iso FAIL: Isomer/Precursor (No Chelation) C_O_Pos->Fail_Iso >1680 cm-1 Pass VALIDATED (Release Batch) OH_Check->Pass Broad/Shifted (Chelated) Fail_Ox FAIL: Oxidized (Acid Impurity) OH_Check->Fail_Ox Broad @ 3000 (Acid Dimer) OH_Check->Fail_Iso Sharp @ 3500 (Free OH)

Caption: Step-by-step workflow for validating the target molecule, including critical decision nodes for spectral quality and chemical structure confirmation.

Figure 2: The "Ortho-Effect" Mechanism

OrthoEffect Aldehyde Aldehyde C=O (Electron Withdrawing) Interaction Intramolecular H-Bond (6-Membered Ring) Aldehyde->Interaction Acceptor Hydroxyl Ortho-Hydroxyl (-OH) (Electron Donating) Hydroxyl->Interaction Donor Result_Freq Lowered Force Constant (Frequency Drop) Interaction->Result_Freq Weakens C=O bond Result_Spec Observed Shift: 1700 -> ~1650 cm-1 Result_Freq->Result_Spec

Caption: Mechanistic explanation of why the Carbonyl peak shifts. The formation of the chelate ring weakens the C=O bond character, serving as the primary validation marker.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Sigma-Aldrich. (n.d.).[5] 2-Bromo-3-hydroxy-4-methoxybenzaldehyde Product Specification. Retrieved from (Note: Used as a structural analog reference for functional group ranges).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from (Reference for standard benzaldehyde and salicylaldehyde shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Source for C-Br fingerprint assignments).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.